LDLC protein
Description
Properties
CAS No. |
160124-07-2 |
|---|---|
Molecular Formula |
C5H3ClINO |
Synonyms |
LDLC protein |
Origin of Product |
United States |
Molecular Architecture and Domains of the Ldlc Protein
Genomic Organization and Gene Structure
The blueprint for the human LDLR protein is encoded by the LDLR gene, situated on the short arm of chromosome 19 at band 13.2 (19p13.2). wikipedia.org The gene spans approximately 45,000 base pairs and is segmented into 18 exons, which are transcribed and spliced to form the mature messenger RNA (mRNA) that directs protein synthesis. wikipedia.org The exon arrangement directly corresponds to the functional domains of the protein, illustrating a clear link between genomic organization and protein architecture. wikipedia.org
For instance, the initial exon encodes a signal peptide that guides the nascent protein into the endoplasmic reticulum for subsequent transport to the cell surface. wikipedia.org Exons 2 through 6 code for the crucial ligand-binding region, while exons 7 to 14 specify the epidermal growth factor (EGF) precursor homology domain. wikipedia.org The O-linked oligosaccharide domain is encoded by exon 15, the transmembrane anchor by parts of exons 16 and 17, and the final cytoplasmic tail by the remainder of exon 17 and exon 18. wikipedia.org
| Genomic Feature | Description |
| Gene Name | LDLR |
| Chromosomal Location | 19p13.2 |
| Genomic Size | ~45 kilobases (kb) |
| Number of Exons | 18 |
Functional Protein Domains and Motifs
The LDLR is a mosaic protein, comprising 839 amino acids in its mature form, organized into five distinct domains that each play a specific role in receptor function, from ligand interaction at the cell surface to internalization and recycling. wikipedia.org
Ligand-Binding Repeats (e.g., LDL-A modules) and Their Structural Features
The N-terminus of the LDLR forms the ligand-binding domain, which is responsible for recognizing and binding lipoproteins containing apolipoprotein B100 (ApoB100) and apolipoprotein E (ApoE). nih.gov This domain is constructed from seven tandemly arranged, cysteine-rich repeats known as LDL-A modules. wikipedia.orgembl.de Each LDL-A module is approximately 40 amino acids long and is characterized by six cysteine residues that form three disulfide bonds, creating a stable, compact structure. ebi.ac.uk
A key feature of these repeats is a highly conserved cluster of acidic amino acids at the C-terminal end. rcsb.org These residues are essential for coordinating a single calcium ion (Ca²⁺), which is critical for maintaining the structural integrity of the domain and for high-affinity ligand binding. embl.deebi.ac.uk The negatively charged surface created by these acidic residues interacts with positively charged sequences on the apolipoproteins. embl.de Structurally, each repeat consists of a beta-hairpin followed by a series of beta turns. ebi.ac.uk Without calcium, these domains are largely unstructured. ebi.ac.uk
Epidermal Growth Factor (EGF)-like Domains and YWTD Repeats
Adjacent to the ligand-binding domain is a region of approximately 400 amino acids that shows significant homology to the epidermal growth factor (EGF) precursor. ebi.ac.uk This domain is not directly involved in the initial binding of lipoproteins but is crucial for the pH-dependent release of the ligand within the acidic environment of the endosome, a critical step for receptor recycling. nih.govebi.ac.uk
This region has a complex structure composed of three EGF-like modules and a series of six repeats characterized by a Tyrosine-Tryptophan-Threonine-Aspartic Acid (YWTD) consensus motif. nih.govwikipedia.org These six YWTD repeats fold together to form a six-bladed β-propeller structure. wikipedia.orgharvard.edu Each blade of the propeller is a four-stranded antiparallel beta-sheet. wikipedia.org The EGF homology domain participates in a significant conformational change as the pH drops in the endosome. This change causes the β-propeller to fold back and interact with the ligand-binding domain, facilitating the release of the bound lipoprotein. nih.gov
O-Glycosylation Region and its Structural Implications
Following the EGF precursor homology domain is a region rich in the amino acids serine and threonine. ebi.ac.uk This domain is heavily modified by the attachment of sugar chains through a process called O-linked glycosylation. wikipedia.org This post-translational modification involves the addition of sugar molecules to the oxygen atom of serine or threonine residues. wikipedia.org
The function of this heavily glycosylated domain appears to be primarily structural. It is thought to act as a rigid spacer, extending the N-terminal domains away from the cell membrane, making them more accessible for ligand binding. wikipedia.orgencyclopedia.pub Studies involving the removal of this domain have shown no significant loss of receptor activity, suggesting it is not essential for the primary functions of ligand binding and internalization. wikipedia.org O-glycosylation in this stem region is, however, important for the stability and proper surface expression of the receptor. researchgate.netnih.gov
| Domain | Primary Function | Key Structural Features |
| Ligand-Binding Domain | Binds LDL particles via ApoB100 or ApoE. nih.gov | Seven LDL-A repeats, each with 6 cysteines and a coordinated Ca²⁺ ion. wikipedia.orgembl.de |
| EGF Precursor Homology | Facilitates pH-dependent ligand release in the endosome. nih.gov | Two EGF-like domains, a six-bladed β-propeller from YWTD repeats. nih.gov |
| O-Glycosylation Region | Acts as a rigid spacer to project the receptor from the cell surface. wikipedia.orgencyclopedia.pub | Rich in serine and threonine residues with attached O-linked sugars. ebi.ac.uk |
Transmembrane Domain: Integration and Stability
The LDLR is anchored to the plasma membrane by a single transmembrane domain. wikipedia.org This segment consists of 22 predominantly non-polar, hydrophobic amino acids that form a single alpha-helix as it traverses the lipid bilayer. wikipedia.orgoup.com This hydrophobic nature ensures stable integration within the membrane. Mutations that introduce charged residues, like arginine, into the central part of this domain can impair the synthesis or promote the degradation of the receptor, highlighting the domain's importance for proper protein maturation and placement. oup.com
Cytoplasmic Tail and Associated Signaling Motifs (e.g., NPxY motif)
The portion of the receptor that extends into the cell's cytoplasm is a C-terminal tail of about 50 amino acids. wikipedia.org Though short, this domain is critical for the receptor's internalization. It contains a specific sequence motif, Asn-Pro-X-Tyr (NPxY), where X can be any amino acid; in the human LDLR, this sequence is Asn-Pro-Val-Tyr (NPVY). nih.gov
This NPxY motif is a crucial signal for localizing the receptor into clathrin-coated pits on the cell surface. nih.govbiologists.com Cytoplasmic adaptor proteins recognize and bind to this motif, linking the receptor to the clathrin machinery that drives the formation of endocytic vesicles. embopress.org Mutation or deletion of this motif severely disrupts the receptor's ability to be internalized, leading to an accumulation of LDL in the bloodstream. nih.gov This motif is conserved across species and is found in other members of the LDLR gene family, underscoring its fundamental role in receptor-mediated endocytosis. nih.gov
Post-Translational Modification Landscape
The LDLC protein is subject to a sophisticated array of post-translational modifications (PTMs) that fine-tune its function and availability at the cell surface. nih.gov These modifications, including glycosylation, phosphorylation, ubiquitination, and proteolytic cleavage, are essential regulatory mechanisms. nih.gov
Glycosylation, the enzymatic addition of sugar chains (glycans) to the protein, is a critical PTM for the this compound's life cycle. frontiersin.org Both N-linked and O-linked glycosylation are required for the proper folding, stability, and function of the receptor. frontiersin.orgunimi.it
N-linked Glycosylation : This modification is crucial for the correct folding of the this compound within the endoplasmic reticulum (ER). portlandpress.com Mutations that lead to abnormal N-glycosylation can cause the receptor to be retained in the ER and subsequently degraded, preventing it from reaching the cell surface. portlandpress.com This failure of the this compound to be properly processed is a characteristic of some forms of familial hypercholesterolemia. ahajournals.org
O-linked Glycosylation : The this compound is extensively modified with O-linked glycans, particularly in two key regions. ahajournals.orgahajournals.org A region rich in O-linked glycans is located near the cell membrane and is essential for the stable expression of the receptor on the cell surface. nih.govresearchgate.net Additionally, O-glycans are found in the short linker regions between the ligand-binding repeats of the receptor's N-terminal domain. nih.govresearchgate.net This type of glycosylation enhances the binding affinity for its ligands, such as LDL particles. portlandpress.comahajournals.org The enzyme GalNAc-T11 has been identified as a major contributor to the O-glycosylation of these linker regions. nih.govxenbase.org Studies have shown that the absence of this specific O-glycosylation reduces the receptor's ability to bind and internalize LDL. nih.gov
The proper glycosylation of the this compound is therefore a key determinant of its transport to the plasma membrane and its efficiency in clearing LDL from the circulation. ahajournals.org
Phosphorylation, the addition of phosphate (B84403) groups to specific amino acid residues, is a key signaling mechanism for many receptors, including the this compound family. While direct phosphorylation of the this compound itself is less documented in the context of its primary endocytic function, the broader family of LDL receptor-related proteins (LRPs) utilizes phosphorylation for signal transduction.
For instance, the LDL receptor-related protein 1 (LRP1) undergoes tyrosine phosphorylation on its cytoplasmic tail. nih.gov This event can be triggered by signaling molecules and allows LRP1 to interact with adaptor proteins like Shc and the protein tyrosine phosphatase SHP-2. plos.orgrndsystems.com This interaction can initiate downstream signaling cascades, such as the one involving p90RSK and GSK3β, which influences cell proliferation. nih.gov In the context of insulin (B600854) signaling, LRP1's association with the adaptor protein AS160 and its role in the translocation of glucose transporters (GLUTs) is dependent on phosphorylation events mediated by the Akt kinase. researchgate.net While these specific examples relate to LRPs, they highlight the importance of phosphorylation within the LDLR family for integrating metabolic and signaling pathways.
Ubiquitination and SUMOylation are PTMs involving the attachment of small protein modifiers, ubiquitin and Small Ubiquitin-like Modifier (SUMO) respectively, to target proteins. These processes are crucial for regulating the degradation and localization of the this compound.
Ubiquitination : This process primarily targets the this compound for degradation. The E3 ubiquitin ligase known as the Inducible Degrader of the LDLR (IDOL), also called MYLIP, plays a central role. frontiersin.orguniprot.org IDOL attaches ubiquitin chains to the this compound, marking it for degradation in the lysosome. nih.govresearchgate.net Another E3 ligase, RNF130, has also been shown to ubiquitinate the this compound, which leads to its redistribution away from the plasma membrane into endosomes. nih.govresearchgate.net
SUMOylation : Recent research has revealed that SUMOylation acts as a regulator of ubiquitination itself. The IDOL protein can be modified by SUMO1, which competes with ubiquitination at the same lysine (B10760008) residue (K293). nih.govnih.gov This SUMOylation stabilizes IDOL, increasing its protein levels and thereby enhancing its ability to promote this compound degradation. nih.gov This effect can be reversed by the enzyme SUMO-specific peptidase 1 (SENP1), which removes the SUMO modification from IDOL, leading to IDOL's destabilization and a subsequent increase in this compound levels. nih.govnih.gov These findings identify a complex interplay where SUMOylation indirectly controls this compound abundance by modulating the stability of its key ubiquitin ligase. nih.gov
Table 1: Key Regulators of this compound Ubiquitination and SUMOylation
| Modifier | Enzyme/Regulator | Function on this compound | Outcome |
|---|---|---|---|
| Ubiquitination | IDOL (MYLIP) | E3 ligase that polyubiquitinates the this compound. nih.govfrontiersin.org | Targets this compound for lysosomal degradation. nih.govresearchgate.net |
| RNF130 | E3 ligase that polyubiquitinates the this compound. nih.gov | Redistributes this compound from the plasma membrane to endosomes. nih.govresearchgate.net | |
| SUMOylation | SUMO1 | Modifies the E3 ligase IDOL. nih.gov | Stabilizes IDOL, indirectly promoting this compound degradation. nih.gov |
| SENP1 | De-SUMOylates the E3 ligase IDOL. nih.gov | Destabilizes IDOL, indirectly increasing this compound levels. nih.gov |
The this compound can be cleaved by several proteases, a process that significantly impacts its function and turnover. nih.gov This shedding or cleavage can either inactivate the receptor or generate soluble forms that have their own regulatory roles.
γ-secretase : This intramembrane protease complex cleaves the this compound within its transmembrane domain. nih.govahajournals.org This cleavage event destabilizes the receptor; the released intracellular domain is degraded by the proteasome, while the remaining membrane-bound portion is targeted for lysosomal degradation. portlandpress.comnih.gov Inhibition of γ-secretase has been shown to stabilize the this compound. nih.gov
Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP) : MT1-MMP is a transmembrane protease that cleaves the this compound near the cell surface. portlandpress.comnih.gov This action releases nearly the entire ectodomain of the receptor as a soluble this compound (sLDLC). portlandpress.comresearchgate.net This process has a dual regulatory effect: it reduces the number of functional receptors on the cell surface and generates a soluble receptor that can still bind LDL particles in the extracellular space, potentially preventing them from interacting with remaining intact receptors. portlandpress.comahajournals.org Studies have shown that hepatic MT1-MMP activity is linked to plasma cholesterol levels and the development of atherosclerosis. nih.govresearchgate.net
Bone Morphogenetic Protein 1 (BMP1) : BMP1, a secreted metalloproteinase, cleaves the human this compound within its ligand-binding domain, specifically between ligand-binding repeats 4 and 5 (between residues Gly192 and Asp193). portlandpress.comahajournals.orgnih.gov This cleavage renders the receptor non-functional, as it significantly reduces its affinity for LDL and its ability to internalize cholesterol. portlandpress.comahajournals.org The cleavage produces a small N-terminal fragment and a larger C-terminal fragment that remains bound to the membrane. portlandpress.comnih.gov For many years, this 120 kDa C-terminal fragment was mistaken for an immature, under-glycosylated form of the receptor, but it is now understood to be a product of BMP1 cleavage. portlandpress.com Interestingly, the mouse version of the this compound is not susceptible to BMP1 cleavage due to a key amino acid difference at the cleavage site. portlandpress.comahajournals.org
Table 2: Proteolytic Cleavage of the this compound
| Protease | Location of Cleavage | Products | Functional Consequence |
|---|---|---|---|
| γ-secretase | Transmembrane domain nih.govahajournals.org | Released intracellular domain and a membrane-bound fragment portlandpress.comnih.gov | Destabilization and subsequent degradation of the receptor in the proteasome and lysosome. portlandpress.comnih.gov |
| MT1-MMP | Juxtamembrane region (near the cell surface) portlandpress.com | Soluble LDLC ectodomain (sLDLC) and a small membrane-tethered remnant portlandpress.comresearchgate.net | Reduces cell-surface this compound; sLDLC can bind extracellular LDL. portlandpress.comahajournals.org |
| BMP1 | Ligand-binding domain (between repeats 4 and 5) portlandpress.comnih.gov | Small N-terminal fragment and a large C-terminal membrane-bound fragment portlandpress.comnih.gov | Inactivation of the receptor due to reduced LDL binding affinity. portlandpress.comahajournals.org |
Compound and Protein List
| Name | Type |
| This compound (LDL Receptor) | Protein |
| γ-secretase | Protein Complex (Protease) |
| MT1-MMP | Protein (Protease) |
| BMP1 | Protein (Protease) |
| GalNAc-T11 | Protein (Enzyme) |
| IDOL (MYLIP) | Protein (E3 Ubiquitin Ligase) |
| RNF130 | Protein (E3 Ubiquitin Ligase) |
| SUMO1 | Protein (Modifier) |
| SENP1 | Protein (Enzyme) |
| LRP1 | Protein |
| Shc | Protein (Adaptor) |
| SHP-2 | Protein (Phosphatase) |
| p90RSK | Protein (Kinase) |
| GSK3β | Protein (Kinase) |
| Akt | Protein (Kinase) |
| AS160 | Protein (Adaptor) |
| GLUT | Protein (Transporter) |
Biosynthesis, Intracellular Trafficking, and Degradation of the Ldlc Protein
Protein Synthesis and Endoplasmic Reticulum (ER) Biogenesis and Quality Control
The journey of the LDLR begins with its synthesis on ribosomes bound to the endoplasmic reticulum (ER). As a transmembrane protein, its nascent polypeptide chain is co-translationally inserted into the ER membrane. The ER serves as the primary site for the initial folding and assembly of the LDLR, a process governed by a stringent quality control system to ensure that only correctly folded and assembled proteins are transported to their final destination.
The ER environment, rich in molecular chaperones and folding enzymes, facilitates the proper conformation of the LDLR. However, protein folding is an error-prone process, and mutations, particularly those associated with FH, can lead to misfolded LDLR variants. These defective proteins are identified and retained within the ER by the quality control machinery. This system involves several key components:
ER-Associated Degradation (ERAD): Terminally misfolded LDLR proteins are targeted for degradation through the ERAD pathway. This process involves the recognition of the misfolded protein, its retro-translocation from the ER lumen back into the cytosol, ubiquitination by E3 ubiquitin ligases, and subsequent degradation by the proteasome. The HRD1/SEL1L complex is a principal component of mammalian ERAD involved in the degradation of trafficking-defective LDLR mutants. nih.gov
Unfolded Protein Response (UPR): An accumulation of misfolded proteins in the ER triggers the UPR, a signaling pathway that aims to restore proteostasis by increasing the folding capacity of the ER and enhancing ERAD. If the stress is prolonged and cannot be resolved, the UPR can initiate apoptosis, or programmed cell death.
Mutations in the LDLR gene are categorized into different classes based on their impact on the protein's lifecycle. Class II mutations, for example, result in proteins that are synthesized but fail to be properly transported from the ER to the Golgi, often because they are misfolded and retained by the ER quality control system for degradation. nih.gov
| Factor/Process | Function | Relevance to LDLR |
|---|---|---|
| Molecular Chaperones (e.g., Calnexin) | Assist in the proper folding of nascent polypeptide chains. | Mutant LDLRs often colocalize with chaperones like Calnexin, indicating ER retention. nih.gov |
| ERAD Pathway | Recognizes, ubiquitinates, and targets terminally misfolded proteins for proteasomal degradation. | Primary pathway for the degradation of Class II FH-associated LDLR mutants. nih.gov |
| HRD1/SEL1L Complex | A key E3 ubiquitin ligase complex in the ERAD pathway. | Participates in the degradation of misfolded LDLR variants. nih.gov |
| UPR | A stress response pathway activated by the accumulation of misfolded proteins. | Can be triggered by high levels of misfolded LDLR, aiming to restore ER homeostasis. |
Golgi Apparatus Processing and Maturation
Once the LDLR has successfully passed the ER quality control checks, it is transported to the Golgi apparatus. This organelle functions as a central sorting and processing station in the secretory pathway. Within the Golgi, the LDLR undergoes crucial post-translational modifications, primarily complex glycosylation.
The LDLR is synthesized in the ER as a precursor protein with a molecular weight of approximately 120 kDa. ijbs.com As it transits through the cisternae of the Golgi apparatus, its O-linked sugar chains are elongated and modified. researchgate.net This maturation process increases the molecular weight of the LDLR to its mature form of about 160 kDa. ijbs.com This glycosylation is not merely a structural addition; it is essential for the stability of the receptor and its proper transport to the cell surface. researchgate.netahajournals.org Mutations that affect glycosylation can result in the receptor being trapped in the ER or Golgi, preventing it from reaching the plasma membrane and performing its function. ahajournals.org After these modifications, the mature LDLR is sorted into transport vesicles that bud off from the trans-Golgi network, destined for the plasma membrane. ahajournals.org
Plasma Membrane Targeting and Dynamics of Cell Surface Availability
The mature LDLR, enclosed in transport vesicles, travels to and fuses with the plasma membrane, exposing its ligand-binding domain to the extracellular environment. ahajournals.org Upon arrival, LDLRs are not randomly distributed but are often concentrated in specialized regions of the membrane known as clathrin-coated pits. nih.gov The availability of LDLR at the cell surface is a critical determinant of plasma LDL-cholesterol clearance and is tightly regulated by several mechanisms.
The cell's cholesterol content acts as a key feedback regulator. High intracellular cholesterol levels suppress the transcription of the LDLR gene, reducing the synthesis of new receptors. wikipedia.org Conversely, when cellular cholesterol is low, gene expression is upregulated to produce more receptors and increase cholesterol uptake. ijbs.com
Beyond transcriptional control, the number of LDLRs on the cell surface is dynamically modulated by post-translational mechanisms, primarily through proteins that target the receptor for degradation:
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): This secreted protein binds to the extracellular domain of the LDLR on the cell surface. nih.gov The PCSK9-LDLR complex is then endocytosed, but instead of the receptor recycling back to the surface, PCSK9 directs the complex to the lysosome for degradation. frontiersin.orgnih.gov PCSK9 can also bind to newly synthesized LDLR in the trans-Golgi network and target it directly for lysosomal degradation, preventing it from ever reaching the cell surface. nih.gov
Inducible Degrader of the LDLR (IDOL): This E3 ubiquitin ligase is activated in response to high intracellular sterol levels. IDOL targets the cytoplasmic tail of the LDLR, attaching ubiquitin molecules. This ubiquitination serves as a signal for the receptor's internalization and subsequent degradation in the lysosome. nih.govnih.gov
RNF130: This E3 ubiquitin ligase also ubiquitinates the LDLR, leading to a redistribution of the receptor away from the plasma membrane, thereby reducing its availability for LDL uptake. ahajournals.org
Endosomal Sorting and Recycling Pathways
Following internalization, the uncoated vesicle delivers its contents, the LDL-LDLR complex, to the early endosome. The endosomal pathway is a critical sorting station that determines the ultimate fate of the receptor and its ligand.
Inside the early endosome, a drop in pH to approximately 6.0 causes a conformational change in the LDLR, leading to the release of the LDL particle. ahajournals.orglibretexts.org Once dissociated, their paths diverge. The LDL particle remains within the endosomal system, which matures into late endosomes and eventually fuses with lysosomes. In the lysosome, the LDL is broken down into its constituent parts, releasing cholesterol for cellular use. ijbs.comfrontiersin.org
In contrast, the majority of LDLRs are spared from degradation and are recycled back to the plasma membrane for another round of LDL uptake. frontiersin.orgnih.gov This recycling process is highly efficient and is mediated by a complex machinery of sorting proteins:
Sorting Nexin 17 (SNX17): This protein binds to the NPxY motif in the LDLR's cytoplasmic tail within the endosome and is crucial for sorting the receptor into the recycling pathway and preventing its degradation. nih.govahajournals.org
CCC and WASH complexes: These multi-protein complexes are required for the efficient endosomal transport and recycling of the LDLR back to the cell surface. nih.govresearchgate.net Loss of these components leads to the accumulation of LDLR in endosomes and reduced levels at the plasma membrane. nih.gov
The recycling can occur via a fast pathway directly from early endosomes or a slow pathway that involves transport through the endocytic recycling compartment (ERC). elifesciences.org However, if the LDLR fails to dissociate from LDL or is bound by PCSK9, it is typically directed along with its cargo to the lysosome for degradation. frontiersin.orgnih.gov
| Regulator | Type | Mechanism of Action | Outcome for LDLR |
|---|---|---|---|
| PCSK9 | Secreted Protein | Binds to the extracellular domain of LDLR, preventing its recycling. nih.gov | Lysosomal Degradation |
| IDOL | E3 Ubiquitin Ligase | Ubiquitinates the cytoplasmic tail, promoting clathrin-independent endocytosis. nih.gov | Lysosomal Degradation |
| ARH/Dab2 | Adaptor Proteins | Link LDLR to the clathrin machinery for endocytosis. frontiersin.orgmolbiolcell.org | Internalization |
| SNX17 | Sorting Protein | Binds to LDLR in the endosome to facilitate its return to the cell surface. nih.govahajournals.org | Recycling |
| CCC/WASH Complexes | Protein Complexes | Mediate the transport of LDLR from the endosome back to the plasma membrane. nih.gov | Recycling |
| RNF130 | E3 Ubiquitin Ligase | Ubiquitinates LDLR, causing its redistribution away from the plasma membrane. ahajournals.org | Reduced Surface Availability |
Dissociation of Ligand-Receptor Complexes in Endosomes
Following the binding of a low-density lipoprotein (LDL) particle, the LDLR-LDL complex is internalized into the cell through clathrin-mediated endocytosis. nih.govwikipedia.orgontosight.ai These newly formed vesicles, known as coated vesicles, quickly shed their clathrin coat and fuse with early endosomes. nih.govontosight.ai The primary function of the endosome in this context is to serve as a sorting station, where the fate of the receptor and its ligand is decided. wikipedia.org
The key event within the early endosome is the dissociation of the LDL particle from the LDLR. nih.govwikipedia.orgwikipedia.orgfrontiersin.org This separation is crucial for the subsequent recycling of the receptor back to the cell surface, allowing it to mediate the uptake of more LDL particles. wikipedia.org The LDL particle, now free within the endosomal lumen, continues its journey through the endosomal system to late endosomes and ultimately to lysosomes, where it is degraded to release cholesterol for cellular use. nih.govwikipedia.orgfrontiersin.org Failure of the LDLR to release its ligand can lead to the degradation of the receptor along with the LDL particle. nih.govembopress.org
Role of Acidic pH in Conformational Changes and Receptor Recycling
The dissociation of the LDLR-LDL complex is triggered by the acidic environment of the endosome. nih.gov Early endosomes maintain a mildly acidic pH (around 6.0) due to the activity of vacuolar H+-ATPases, which pump protons into the endosomal lumen. wikipedia.orgasm.org This drop in pH from the neutral pH of the cell surface (around 7.4) induces a significant conformational change in the LDLR. nih.govportlandpress.comresearchgate.net
Specifically, the epidermal growth factor (EGF) precursor homology domain of the LDLR, particularly the β-propeller domain, folds back to interact with the ligand-binding domain. embopress.orgportlandpress.comresearchgate.net This intramolecular interaction effectively displaces the bound LDL particle. portlandpress.com The receptor adopts a "closed" conformation at acidic pH, which is inactive in terms of ligand binding but essential for its release and subsequent recycling. wikipedia.orgresearchgate.net This pH-dependent conformational flexibility allows the LDLR to efficiently bind LDL at the cell surface and release it within the endosome, a critical aspect of its function as a reusable receptor. researchgate.net
Endosomal Recycling Compartments and Associated Factors
Once freed from its ligand, the LDLR is sorted into tubular extensions of the endosome that are destined for recycling back to the plasma membrane. ahajournals.org This process is not passive but is actively mediated by a complex machinery of proteins.
Several key protein complexes and factors are involved in the efficient recycling of the LDLR:
Sorting Nexins (SNXs): Sorting nexin 17 (SNX17) plays a crucial role by binding to the NPxY motif in the cytoplasmic tail of the LDLR. nih.govahajournals.org This interaction is promoted by the acidic pH of the endosome and is essential for sorting the LDLR into the recycling pathway. ahajournals.org Overexpression of SNX17 has been shown to increase the rate of LDL internalization, suggesting its importance in efficient LDLR recycling. nih.govfrontiersin.org
WASH and CCC Complexes: The Wiskott-Aldrich syndrome protein and SCAR homolog (WASH) complex and the COMMD/CCDC22/CCDC93 (CCC) complex are also vital for LDLR recycling. nih.govresearchgate.netahajournals.org The WASH complex promotes the formation of actin filaments on endosomes, which is necessary for the proper architecture of the endosomal network and the trafficking of receptors. researchgate.netahajournals.org The CCC complex is thought to coordinate the selective trafficking of receptors like the LDLR. ahajournals.org These two complexes can interact, and their coordinated action is essential for the efficient return of LDLR to the cell surface. researchgate.netbiorxiv.org
Retromer and Retriever: The retromer complex may facilitate LDLR recycling by recruiting the WASH and CCC complexes to the endosomal membrane. researchgate.netbiorxiv.org Another complex, the retriever, may work in conjunction with SNX17 to regulate the retrieval and recycling of the LDLR. researchgate.net
The LDLR can be recycled through two main pathways: a fast recycling route via RAB4-dependent endosomes and a slower route that involves passage through the perinuclear endocytic recycling compartment (ERC) via RAB11A-dependent endosomes. elifesciences.org
Lysosomal Degradation Pathways
While LDLR recycling is the predominant fate, under certain conditions, the receptor is targeted for degradation in the lysosome. This process is a key mechanism for regulating the number of LDLRs on the cell surface and, consequently, the uptake of LDL cholesterol.
Targeting for Degradation
Several proteins have been identified that can mark the LDLR for lysosomal degradation:
| Factor | Mechanism of Action |
| PCSK9 (Proprotein convertase subtilisin/kexin type 9) | Secreted PCSK9 binds to the EGF-A domain of the LDLR on the cell surface. portlandpress.comnih.gov The PCSK9-LDLR complex is then internalized. nih.gov Inside the acidic endosome, the binding affinity between PCSK9 and LDLR increases, preventing the conformational change required for receptor recycling. embopress.orgportlandpress.com This results in the entire complex being trafficked to the lysosome for degradation. portlandpress.comnih.gov PCSK9 can also target newly synthesized LDLRs for degradation in a post-endoplasmic reticulum compartment. pnas.orgwikipathways.org |
| IDOL (Inducible degrader of the LDLR) | IDOL is an E3 ubiquitin ligase that is activated by high intracellular cholesterol levels. portlandpress.comzelcerlab.eu It attaches ubiquitin molecules to the cytoplasmic tail of the LDLR. portlandpress.comtandfonline.com This ubiquitination acts as a signal for the receptor to be sorted for lysosomal degradation. portlandpress.comtandfonline.com |
| ASGR1 (Asialoglycoprotein receptor 1) | Primarily expressed in hepatocytes, ASGR1 is a receptor that binds glycoproteins and targets them for endocytosis and lysosomal degradation. portlandpress.comnih.govresearchgate.net As the LDLR is a glycoprotein (B1211001), it can be targeted by ASGR1, leading to its degradation and a reduction in LDL uptake. portlandpress.comnih.govahajournals.orgresearchgate.net |
| RNF130 (RING finger protein 130) | Also known as GOLIATH, RNF130 is another E3 ubiquitin ligase that can polyubiquitinate the LDLR. portlandpress.comnih.gov While this does lead to some degradation, its primary effect seems to be the redistribution of the LDLR away from the cell surface, thereby reducing its activity. portlandpress.comnih.gov |
Role of Multivesicular Bodies (MVBs) in LDLC Protein Fate
Multivesicular bodies (MVBs) are a type of late endosome characterized by the presence of intraluminal vesicles (ILVs). They represent a critical sorting point in the endocytic pathway, deciding whether proteins will be recycled or degraded. molbiolcell.orgplos.org
When the LDLR is targeted for degradation, particularly through the IDOL-mediated ubiquitination pathway, it is sorted into the forming ILVs of MVBs. tandfonline.combiologists.com This process is mediated by the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery, which recognizes the ubiquitin tags on the LDLR. tandfonline.comtandfonline.com The ESCRT complexes facilitate the inward budding of the endosomal membrane, sequestering the ubiquitinated LDLRs into ILVs. tandfonline.complos.org
Once sequestered within these vesicles, the LDLR is no longer able to interact with the recycling machinery in the cytoplasm. The MVB then matures and can fuse directly with a lysosome, delivering its entire contents, including the ILVs containing the LDLRs, for degradation by lysosomal hydrolases. tandfonline.complos.org Therefore, the formation of MVBs is a key step in the terminal degradation of the this compound. molbiolcell.orgwustl.edu
Ligand Recognition and Specificity of the Ldlc Protein
Identification of Physiological Ligands
The primary physiological ligands for the LDLC protein are lipoproteins that contain Apolipoprotein B100 (ApoB-100) and Apolipoprotein E (ApoE). embl.dewikipedia.org Low-density lipoprotein (LDL) particles, each containing a single molecule of ApoB-100, are the principal ligands for the LDLR. mabtech.com The receptor also demonstrates high-affinity binding to other lipoprotein particles that contain ApoE. nih.gov
ApoE is a crucial component in the transport and uptake of cholesterol, exhibiting a strong interaction with lipoprotein receptors like the LDLR. wikipedia.org While both ApoB and ApoE are recognized by the LDLR, the binding mechanisms and the context of the lipoprotein particle influence the interaction. For instance, in large triglyceride-rich very-low-density lipoproteins (VLDL), the conformation of ApoB may not be optimal for receptor binding, and the interaction is primarily mediated by ApoE. ahajournals.org As VLDL is converted to LDL, the receptor-binding determinants can switch from ApoE to ApoB. ahajournals.org
Beyond these primary apolipoproteins, the LDLR family of proteins can interact with a variety of other ligands, highlighting their functional versatility. nih.gov These interactions are critical for processes beyond cholesterol transport, including the clearance of protease-inhibitor complexes and participation in signaling cascades. nih.gov
| Ligand Type | Specific Examples | Primary Apolipoprotein |
| Lipoproteins | Low-Density Lipoprotein (LDL), Very-Low-Density Lipoprotein (VLDL) Remnants | Apolipoprotein B100 (ApoB-100), Apolipoprotein E (ApoE) |
Molecular Basis of Ligand Binding Affinity and Specificity
The precise and specific recognition of ligands by the this compound is governed by a combination of structural features, ionic dependencies, and environmental factors. These elements work in concert to ensure high-affinity binding at the cell surface and efficient release within the endosome.
The N-terminal region of the this compound contains a ligand-binding domain composed of seven tandemly repeated, cysteine-rich modules known as LDL-A modules. embl.de These modules are the primary sites of interaction with lipoproteins. embl.de Each LDL-A module is a compact structure of approximately 40 amino acids, stabilized by three disulfide bonds. ebi.ac.uk
The binding of ligands is not mediated by a single module but rather by a cluster of these repeats. nih.gov Structural studies have revealed that these modules recognize their ligands through a characteristic binding mode that relies heavily on electrostatic complementarity. nih.govnih.gov A highly conserved cluster of negatively charged amino acids within the LDL-A modules is crucial for binding positively charged sequences present in the apolipoprotein ligands. embl.deebi.ac.uk Specifically, these modules often accommodate a lysine (B10760008) side chain from the ligand into a pocket formed by this acidic cluster. embopress.org
Calcium ions are indispensable for the structural integrity and function of the LDL-A modules. embl.deebi.ac.uk In the absence of calcium, these domains are largely unstructured. embl.deebi.ac.uk The binding of a calcium ion to each LDL-A module organizes the domain into its proper conformation, which is essential for high-affinity ligand binding. embl.deebi.ac.uk Mutations that affect the calcium-coordinating residues in the LDL-A modules can lead to familial hypercholesterolemia, underscoring the critical role of calcium in receptor function. embl.deebi.ac.uk
| Factor | Role in Ligand Binding |
| LDL-A Modules | Provide the primary binding sites for apolipoproteins through electrostatic interactions. |
| Calcium Ions | Induce and maintain the correct structural conformation of the LDL-A modules, enabling ligand binding. |
The interaction between the negatively charged LDL-A modules and positively charged residues on apolipoproteins is predominantly electrostatic. nih.govnih.gov This electrostatic nature is fundamental to the pH-dependent regulation of ligand binding and release. At the neutral pH of the cell surface (around 7.4), the affinity for ligands is high, facilitating the capture of lipoproteins. nih.gov
Following endocytosis, the receptor-ligand complex is trafficked to the endosome, where the internal pH is lowered to approximately 5.0-6.0. embl.demdpi.com This acidic environment leads to the protonation of key histidine residues, which alters the electrostatic interactions and causes a conformational change in the receptor, resulting in the dissociation of the ligand. nih.gov The ligand is then transported to the lysosome for degradation, while the LDLR is recycled back to the cell surface. embl.de
Co-receptor and Accessory Factor Involvement in Ligand Binding
The binding of ligands to the this compound can be modulated by co-receptors and accessory factors. One of the most well-studied accessory factors is the Receptor-Associated Protein (RAP). nih.gov RAP is an endoplasmic reticulum-resident protein that binds tightly to the LDLR and other members of its family, acting as a chaperone to prevent premature binding of ligands during the receptor's transport to the cell surface. nih.gov
Other proteins can also influence ligand binding and receptor function. For example, Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a secreted protein that binds to the LDLR and targets it for lysosomal degradation, thereby reducing the number of receptors on the cell surface. oup.com Additionally, initial binding of triglyceride-rich lipoproteins to the cell surface can be facilitated by heparan sulfate (B86663) proteoglycans (HSPGs) before their internalization via the LDLR or related receptors. plos.org The presence of other apolipoproteins, such as ApoC-II and ApoC-III, on lipoprotein particles can also inhibit the binding of ApoB to the LDLR. ahajournals.org
| Factor | Function |
| Receptor-Associated Protein (RAP) | Chaperone protein that prevents premature ligand binding in the secretory pathway. |
| Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Targets the LDLR for degradation, reducing its cell surface levels. |
| Heparan Sulfate Proteoglycans (HSPGs) | Can act as initial docking sites for lipoproteins on the cell surface. |
| Apolipoproteins C-II and C-III | Can inhibit the binding of ApoB-containing lipoproteins to the LDLR. |
Regulation of Ldlc Protein Expression and Function
Post-Transcriptional Regulation
After the LDLR gene is transcribed into pre-mRNA, it undergoes several processing steps before becoming a mature mRNA molecule ready for translation. The stability and lifespan of this mature mRNA are critical control points that determine how much LDLR protein is ultimately synthesized. nih.gov
MicroRNAs are small, non-coding RNA molecules that typically bind to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. nih.govmssm.edu Several miRNAs have been identified as key post-transcriptional regulators of LDLR and related pathways.
Direct Targeting of LDLR mRNA: Some miRNAs, such as miR-185, can directly bind to the 3'-UTR of the LDLR mRNA, leading to its repression and a subsequent decrease in LDL uptake. researchgate.net
Indirect Regulation: Other miRNAs regulate LDLR levels by targeting other genes involved in cholesterol metabolism. For instance, miR-27a has been shown to decrease LDLR levels. nih.gov MiR-224 and miR-520d can increase LDLR cell surface expression by targeting and inhibiting PCSK9 and IDOL, two proteins that promote LDLR degradation. nih.govfrontiersin.org
Table 3: Selected miRNAs Involved in LDLR Regulation
| microRNA | Target(s) | Effect on LDLR Protein Level |
|---|---|---|
| miR-185 | LDLR mRNA, SREBP-2 researchgate.net | Decrease |
| miR-27a | LDLR, LDLRAP1, LRP6 nih.gov | Decrease |
| miR-224 | PCSK9, IDOL, HMGCR frontiersin.org | Increase |
| miR-520d | PCSK9, IDOL, HMGCR frontiersin.org | Increase |
The intrinsic stability of the LDLR mRNA is a crucial factor in determining its cellular concentration. The 3'-UTR of the LDLR mRNA, which is approximately 2.5 kb long, contains specific sequences that dictate its turnover rate. nih.gov
AU-Rich Elements (AREs): The LDLR 3'-UTR contains several AU-rich elements. nih.gov These AREs are well-known cis-regulatory sequences that can be bound by RNA-binding proteins (RBPs) to promote rapid mRNA decay. nih.govresearchgate.net
RNA-Binding Proteins: The protein heterogeneous nuclear ribonucleoprotein D (hnRNP D) has been identified as a key factor that binds to the LDLR 3'-UTR and promotes the degradation of the mRNA in liver tissue. nih.gov The abundance of hnRNP D correlates inversely with LDLR mRNA levels. nih.gov
Signaling Pathways: Cellular signaling pathways can influence LDLR mRNA stability. For example, activation of protein kinase C (PKC) can lead to the stabilization of LDLR mRNA, increasing its half-life from approximately 1.1 hours to 2.6 hours in HepG2 cells. nih.gov This stabilization is mediated, at least in part, through the JNK signaling pathway. nih.gov Certain compounds, like berberine, have been shown to increase LDLR expression by stabilizing its mRNA, an effect mediated through the ERK signaling pathway. nih.govdntb.gov.ua The structural integrity of the cytoskeleton may also be involved in the regulation of LDLR mRNA turnover. researchgate.net
Alternative Splicing and its Functional Consequences
Alternative splicing of the LDLR pre-messenger RNA (pre-mRNA) introduces an additional layer of regulatory complexity, giving rise to multiple protein isoforms from a single gene. frontiersin.org This process allows for the generation of protein variants with potentially distinct functional properties. researchgate.net In the case of the human LDLR, several novel spliced isoforms have been identified. nih.gov
Among the most prominent of these are isoforms that lack either exon 4 or exon 12. nih.gov The exclusion of these specific exons has significant functional consequences due to the modular structure of the LDLR protein.
Deletion of Exon 4 (ΔExon4): This splicing event results in a morphological change that impairs the function of the ligand-binding domain. mdpi.com This domain is critical for recognizing and binding to apolipoprotein B-100 on LDL particles.
Deletion of Exon 12 (ΔExon12): The skipping of exon 12 affects the epidermal growth factor (EGF) precursor homology domain. mdpi.com More critically, it can generate a truncated version of the receptor that lacks the transmembrane domain necessary for anchoring the protein to the cell membrane and facilitating internalization. nih.gov
Studies have shown that cellular sterol levels can influence the alternative splicing of LDLR, suggesting a feedback mechanism. nih.gov For instance, inter-individual variations in the sterol-induced expression of the LDLR-ΔExon12 variant have been correlated with changes in hepatic cholesterol content. nih.gov Furthermore, the splicing factor polypyrimidine tract-binding protein (PTB) has been identified as a regulator that can promote the alternative splicing of LDLR pre-mRNA. mdpi.com The presence of these alternatively spliced isoforms, even at low levels, indicates a sophisticated mechanism for fine-tuning LDLR activity. nih.gov
Post-Translational Control of LDLC Protein Activity and Abundance
Following protein synthesis, the quantity and functional lifespan of the LDLR at the cell surface are governed by a sophisticated array of post-translational modifications and protein-protein interactions. These mechanisms primarily determine the fate of the receptor, directing it either for recycling back to the plasma membrane or for degradation within the lysosome.
Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) is a secreted serine protease that acts as a primary negative regulator of LDLR abundance. nih.gov The molecular mechanism of PCSK9-mediated LDLR degradation is a multi-step process:
Binding: Secreted PCSK9 binds directly to the first epidermal growth factor-like repeat (EGF-A) of the LDLR's extracellular domain on the surface of hepatocytes. nih.govpnas.org This interaction is facilitated by heparan sulfate (B86663) proteoglycans, which capture PCSK9 at the cell surface, enhancing its binding to the LDLR. researchgate.net
Internalization: The entire PCSK9-LDLR complex is then internalized into the cell via clathrin-mediated endocytosis. ucr.eduresearchgate.net
Trafficking Diversion: Inside the cell, the complex is delivered to the acidic environment of the endosome. researchgate.net Under normal circumstances (without PCSK9), the acidic pH causes the LDLR to undergo a conformational change, releasing its LDL cargo and allowing the receptor to recycle back to the cell surface for reuse. pnas.org However, the binding of PCSK9 to the LDLR becomes significantly stronger at acidic pH. pnas.orgresearchgate.net This high-affinity interaction prevents the necessary conformational change, effectively trapping the LDLR. pnas.org
Lysosomal Degradation: By interfering with the normal recycling pathway, PCSK9 redirects the entire PCSK9-LDLR complex from the endosome to the lysosome. pnas.orgucr.edu Within the lysosome, both the LDLR and PCSK9 are degraded. nih.gov
This process effectively removes functional LDLRs from the cell surface, reducing the cell's capacity to clear LDL cholesterol from the circulation. ucr.edu Each LDLR can typically be recycled approximately 150 times; PCSK9's action prevents this recycling, amplifying its effect on receptor numbers. nih.govyoutube.com
Ubiquitination, the process of attaching ubiquitin proteins to a substrate, is a key signaling event that often marks membrane receptors for degradation. Two E3 ubiquitin ligases, IDOL and RNF130, are particularly important in regulating LDLR levels through this mechanism.
IDOL (Inducible Degrader of the LDLR): IDOL is a cytoplasmic E3 ubiquitin ligase whose expression is transcriptionally regulated by Liver X Receptors (LXRs). ahajournals.orgnih.gov When cellular sterol levels are high, LXRs are activated and induce the expression of IDOL. ahajournals.org IDOL then targets the cytoplasmic tail of the LDLR, attaching ubiquitin molecules to it. nih.gov This ubiquitination event signals for the LDLR to be targeted for lysosomal degradation, thereby reducing cholesterol uptake in a sterol-rich environment. nih.gov This LXR-IDOL axis represents a feedback pathway that is distinct from and complementary to the SREBP pathway. ahajournals.org
RNF130 (Ring Finger Protein 130): Also known as GOLIATH, RNF130 is a membrane-bound E3 ubiquitin ligase that has been identified as a novel regulator of the LDLR. ahajournals.orgahajournals.orgnih.gov RNF130 directly ubiquitinates the LDLR. ahajournals.orgnih.gov This action leads to a redistribution of the receptor away from the plasma membrane and promotes its degradation. ahajournals.orgnih.gov Overexpression of RNF130 decreases the amount of hepatic LDLR, while its inhibition or deletion leads to increased LDLR abundance and, consequently, lower plasma LDL cholesterol levels. ahajournals.orgahajournals.org
Beyond PCSK9 and specific E3 ligases, other proteins also influence the trafficking and stability of the LDLR.
ASGR1 (Asialoglycoprotein Receptor 1): ASGR1, a receptor primarily known for clearing desialylated glycoproteins, has been identified as a novel, PCSK9-independent ligand for the LDLR. mcmaster.cabiorxiv.org ASGR1 can directly interact with the LDLR and promote its degradation. mcmaster.cafrontiersin.org Studies have shown that a deficiency in ASGR1 leads to increased LDLR protein levels, which is associated with reduced levels of PCSK9. frontiersin.orgjci.org This suggests that silencing both ASGR1 and PCSK9 could have an additive effect on increasing LDLR abundance and LDL uptake by liver cells. mcmaster.ca
NDRG1 (N-myc Downstream-Regulated Gene 1): NDRG1 plays a crucial role in endosomal trafficking. The silencing of NDRG1 has been shown to decrease the uptake of LDL by reducing the amount of LDLR at the plasma membrane. nih.gov This occurs because, in the absence of functional NDRG1, the LDLR accumulates in enlarged endosomes. While LDLR ubiquitylation is increased under these conditions, its actual degradation is reduced, indicating a bottleneck in the trafficking pathway that ultimately prevents the receptor from completing its cycle. nih.gov
The function of the LDLR is intrinsically linked to its ability to undergo specific changes in its three-dimensional shape. frontiersin.org The most critical conformational change occurs in the acidic environment of the endosome. pnas.org At neutral pH, such as at the cell surface, the LDLR exists in an extended conformation that facilitates the binding of LDL particles. pnas.org Upon internalization into the endosome, the lower pH induces the extracellular domain to adopt a compact, "hairpin" structure. This conformational shift causes the ligand-binding domain to interact with the β-propeller domain, which triggers the release of the bound LDL particle. pnas.org This release is essential for the receptor to be recycled back to the cell surface. pnas.org
PCSK9 acts as a modulator of this process. By binding to the EGF-A domain, PCSK9 physically interferes with this acid-dependent conformational change. pnas.org This prevents the formation of the hairpin structure, LDL release, and subsequent recycling, locking the receptor in a state that is destined for lysosomal degradation. pnas.org This represents a powerful form of regulation where the binding of one protein (PCSK9) at a specific site allosterically prevents a necessary functional conformational change in another (LDLR).
Intricate Feedback Regulation Loops in Maintaining Cellular Homeostasis
The maintenance of cellular cholesterol homeostasis is achieved through several interconnected and tightly regulated feedback loops that continuously monitor and adjust cholesterol levels. ijbs.com The LDLR is a central component of these systems.
The primary feedback mechanism is governed by the SREBP (Sterol Regulatory Element-Binding Protein) pathway . ahajournals.org
Low Cholesterol State: When cholesterol levels within the endoplasmic reticulum (ER) are low, a protein called SCAP (SREBP Cleavage-Activating Protein) escorts the transcription factor SREBP-2 from the ER to the Golgi apparatus. ahajournals.orgnih.gov In the Golgi, SREBP-2 is cleaved by proteases, releasing its active N-terminal domain. ahajournals.org This active fragment travels to the nucleus and binds to sterol regulatory elements in the promoter regions of target genes, including the LDLR gene and genes involved in cholesterol synthesis. ahajournals.orgresearchgate.net The resulting increase in LDLR transcription leads to a higher number of receptors on the cell surface, enhancing the uptake of cholesterol from the circulation. ahajournals.org
High Cholesterol State: When ER cholesterol levels are high, cholesterol binds to SCAP, causing a conformational change that prevents the SCAP-SREBP-2 complex from leaving the ER. ahajournals.org This halts the activation of SREBP-2, leading to a decrease in LDLR gene transcription and a reduction in cholesterol uptake. ahajournals.org
A second, complementary feedback loop involves the LXR-IDOL axis . ahajournals.org
When cellular sterol levels rise, the excess sterols (specifically oxysterols) activate the nuclear receptor LXR. ahajournals.org Activated LXR induces the transcription of the E3 ubiquitin ligase IDOL. ahajournals.org IDOL then targets the LDLR protein for ubiquitination and degradation, providing a rapid post-translational mechanism to limit further cholesterol influx, independent of SREBP-2. ahajournals.org
A third layer of feedback may occur directly at the plasma membrane. nih.gov Research suggests that when membrane cholesterol concentrations are high, LDLRs can be sequestered into cholesterol-rich domains. nih.gov This sequestration appears to reduce the receptor's binding affinity for LDL, thereby attenuating its ability to internalize cholesterol even when present on the cell surface. nih.gov
Together, these intricate feedback loops—regulating gene transcription (SREBP), protein degradation (LXR-IDOL), and potentially receptor activity at the membrane—create a robust system that allows cells to precisely manage their cholesterol content. ijbs.comnih.gov
Cellular and Organismal Functions of the Ldlc Protein Non Human Focus
Role in Cellular Lipoprotein Metabolism and Homeostasis
Proteins containing the LDLC domain are fundamental to the intricate processes of lipoprotein metabolism and the maintenance of cellular cholesterol balance. Their functions are critical for the proper uptake and distribution of lipids within cells and for the regulation of cholesterol synthesis.
Cellular Uptake of Specific Lipoprotein Particles
The primary and most well-understood function of LDLC domain-containing proteins, such as the LDL receptor (LDLR) and LDL receptor-related proteins (LRPs), is the endocytosis of lipoprotein particles. tandfonline.comtandfonline.com These receptors are expressed on the surface of various cell types, including hepatocytes, neurons, and vascular smooth muscle cells, where they recognize and bind to specific apolipoproteins on the surface of lipoproteins. tandfonline.com
The binding process is highly specific. For instance, the LDLR primarily binds to apolipoprotein B-100 (ApoB-100) on low-density lipoprotein (LDL) particles and apolipoprotein E (ApoE) on other lipoproteins like chylomicron remnants and very-low-density lipoprotein (VLDL) remnants (IDL). binasss.sa.crnih.gov This interaction is mediated by the cysteine-rich LDLa repeats within the LDLC domain. embl.deebi.ac.uk Following binding, the receptor-lipoprotein complex is internalized into the cell through clathrin-mediated endocytosis. embl.defrontiersin.org
In non-human models, studies have demonstrated the critical role of these receptors. For example, mice lacking the LDLR exhibit high levels of plasma LDL, underscoring the receptor's importance in clearing these particles from circulation. binasss.sa.cr LRP1, another prominent member of this family, has been shown to be crucial for the clearance of chylomicron remnants in the liver. jci.org
Table 1: Lipoprotein Particle Uptake by LDLC-Containing Receptors
| Receptor | Primary Ligands (Apolipoproteins) | Lipoprotein Particles Internalized | Key Function |
|---|---|---|---|
| LDL Receptor (LDLR) | ApoB-100, ApoE | LDL, Chylomicron remnants, IDL | Plasma LDL clearance binasss.sa.crnih.gov |
| LRP1 | ApoE | Chylomicron remnants, VLDL remnants | Hepatic remnant clearance jci.orgphysiology.org |
| VLDL Receptor (VLDLR) | ApoE | VLDL, IDL | Triglyceride metabolism in peripheral tissues mdpi.com |
| ApoER2 (LRP8) | ApoE | Reelin-containing particles | Neuronal development frontiersin.orgpnas.org |
Intracellular Cholesterol Trafficking and Distribution
Once internalized, the lipoprotein-receptor complex is transported to early endosomes. The acidic environment of the endosome causes a conformational change in the receptor, leading to the release of the lipoprotein particle. frontiersin.orgbiomedpharmajournal.org The receptor is then recycled back to the cell surface for further use, while the lipoprotein is trafficked to lysosomes for degradation. frontiersin.org
Inside the lysosomes, the cholesteryl esters within the lipoprotein are hydrolyzed to free cholesterol. researchgate.netfrontiersin.org This liberated cholesterol is then transported out of the lysosome to various cellular compartments where it is needed, such as the endoplasmic reticulum (ER) and the plasma membrane. frontiersin.orgbiologists.com This process is crucial for maintaining the structural integrity of cell membranes and for serving as a precursor for the synthesis of steroid hormones and bile acids. youtube.com
Proteins like Niemann-Pick C1 (NPC1) are essential for the egress of cholesterol from the late endosomes and lysosomes. pnas.org While not an LDLC protein itself, its function is intricately linked to the cholesterol delivered via the LDLR pathway. In non-human models, mutations in the NPC1 gene lead to the accumulation of cholesterol in lysosomes, highlighting the importance of this trafficking pathway. pnas.org
Crosstalk with De Novo Cholesterol Synthesis Pathways
The cellular cholesterol level is tightly regulated through a feedback mechanism that involves both the uptake of exogenous cholesterol via LDLC-containing receptors and the de novo synthesis of cholesterol within the cell. The key regulator of this process is the sterol regulatory element-binding protein (SREBP).
When cellular cholesterol levels are low, SREBP is activated and moves to the nucleus, where it stimulates the transcription of genes involved in cholesterol synthesis, such as HMG-CoA reductase. binasss.sa.cr Simultaneously, SREBP activation increases the expression of the LDLR gene, leading to enhanced uptake of cholesterol from the circulation. binasss.sa.crnih.gov
Conversely, when cellular cholesterol levels are high, SREBP remains inactive in the endoplasmic reticulum. binasss.sa.cr This leads to a decrease in the expression of both cholesterol synthesis enzymes and the LDLR, thereby reducing both endogenous production and exogenous uptake of cholesterol. This intricate crosstalk ensures that cellular cholesterol homeostasis is maintained. researchgate.net Studies in animal models have demonstrated that this regulatory circuit is fundamental for preventing cholesterol overload in cells. nih.gov
Participation in Cellular Signaling Cascades
Beyond their established roles in lipid metabolism, LDLC-containing proteins, particularly the LRP subfamily, are increasingly recognized as versatile signaling receptors that participate in a variety of cellular signaling pathways crucial for development and tissue homeostasis.
Wnt/β-Catenin Signaling Pathway (e.g., for LRP5/6)
LRP5 and LRP6 are single-pass transmembrane proteins that act as essential co-receptors for the Wnt/β-catenin signaling pathway. nih.govmdpi.com This pathway is fundamental for embryonic development, cell proliferation, and tissue regeneration.
In the canonical Wnt pathway, the binding of a Wnt ligand to its primary receptor, Frizzled (Fz), and the LRP5/6 co-receptor initiates a signaling cascade. sigmaaldrich.com This leads to the recruitment of the scaffold protein Dishevelled (Dvl) and the inhibition of a "destruction complex" that normally targets β-catenin for degradation. sigmaaldrich.com As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of Wnt target genes. sigmaaldrich.complos.org
Genetic studies in mice have unequivocally demonstrated the importance of LRP5 and LRP6 in this pathway. Mice with mutations in Lrp5 or Lrp6 exhibit severe developmental defects, highlighting their indispensable role in Wnt signaling. mdpi.complos.org
TGF-β and Reelin Signaling Pathways (for specific LRPs)
Certain LRPs are also involved in modulating other critical signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) and Reelin pathways.
The TGF-β signaling pathway regulates a wide array of cellular processes, including cell growth, differentiation, and apoptosis. frontiersin.orgwikipedia.org While the primary receptors for TGF-β are type I and type II serine/threonine kinase receptors, LRP1 has been shown to interact with and modulate TGF-β signaling. LRP1 can bind to and mediate the clearance of TGF-β, thereby regulating its local concentration and signaling activity.
The Reelin signaling pathway is paramount for proper neuronal migration and positioning during brain development. frontiersin.orgmdpi.com Reelin, a large secreted glycoprotein (B1211001), binds to two members of the LDLR family, the Very-Low-Density-Lipoprotein Receptor (VLDLR) and Apolipoprotein E Receptor 2 (ApoER2 or LRP8). frontiersin.orgpnas.orgqiagen.com This binding triggers the phosphorylation of the intracellular adaptor protein Dab1, initiating a signaling cascade that controls cytoskeletal dynamics and neuronal movement. frontiersin.orgmdpi.com Studies in reeler mice, which have a mutation in the Reln gene, and in mice lacking both VLDLR and ApoER2, have revealed severe defects in brain lamination, confirming the critical role of this LRP-mediated signaling pathway. frontiersin.org
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| Acetyl-CoA | |
| Apolipoprotein B-100 (ApoB-100) | |
| Apolipoprotein E (ApoE) | |
| β-catenin | |
| Cholesterol | |
| Cholesteryl esters | |
| Dishevelled (Dvl) | |
| Frizzled (Fz) | |
| HMG-CoA reductase | |
| Latency-Associated Peptide (LAP) | |
| Latent TGF-β-Binding Protein (LTBP) | |
| Low-Density Lipoprotein (LDL) | |
| Niemann-Pick C1 (NPC1) | |
| Reelin | |
| Sterol Regulatory Element-Binding Protein (SREBP) | |
| Transforming Growth Factor-beta (TGF-β) |
PI3K-PKC-AKT Pathway Involvement
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase C (PKC)/AKT signaling pathway is a central regulator of numerous cellular activities, including cell growth, proliferation, survival, and metabolism. creative-proteomics.comnih.gov This pathway is activated by a wide array of extracellular signals through cell surface receptors like G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). nih.govfrontiersin.org The activation of PI3K leads to the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), which in turn recruits and activates AKT. frontiersin.orgoncotarget.com
In various non-human models, members of the LDL receptor family have been shown to modulate the PI3K-PKC-AKT pathway. This interaction is critical for mediating the downstream effects of various ligands. For instance, in mouse macrophages, the activation of the neurokinin-1 receptor (NK-1R) by Substance P triggers two convergent signaling pathways involving both PKC and PI3K-Akt. nih.gov This dual activation is necessary for the subsequent activation of ERK1/2 and NF-kappaB, leading to the production of inflammatory chemokines. nih.gov Studies have shown that while PKC isoforms initiate the early phase of ERK1/2 activation, the PI3K-Akt pathway contributes to the sustained activation at later time points. nih.gov Importantly, the activation of PKC and PI3K-Akt in this context occurs independently of each other. nih.gov
The intricate relationship between PKC and the PI3K/AKT pathway can be either synergistic or antagonistic depending on the cellular context. In some cancer models, for example, PKCα has been shown to act as a tumor suppressor by negatively regulating the PI3K/AKT signaling pathway. nih.gov This suppression can occur even in the presence of mutations that hyperactivate the PI3K pathway. nih.gov
Other Receptor-Mediated Signaling Events
Beyond the PI3K-PKC-AKT pathway, the this compound and its family members are involved in a multitude of other receptor-mediated signaling events. Their ability to bind to over 30 different ligands underscores their diverse physiological roles. physiology.org These receptors can influence cellular processes through their endocytic function, clearing signaling molecules from the extracellular space, and by acting as co-receptors that modulate the activity of other transmembrane proteins. physiology.org
One significant area of signaling involves the regulation of protease degradation and the activation of lysosomal enzymes. physiology.org The LDL receptor-related protein 1 (LRP1), a prominent member of this family, is a major endocytic receptor involved in these processes. physiology.org Furthermore, LRP1 can associate with and modulate the activity of integrins and receptor tyrosine kinases, thereby influencing a wide range of cellular responses. physiology.org
The extracellular domains of some LDL receptor family members, such as LRP1b and LRP4, can also be shed and function independently of the membrane-anchored receptor. nih.gov These soluble ectodomains can act as scavengers for signaling ligands in the extracellular space, thereby regulating signaling thresholds that are critical for developmental processes. nih.gov For example, the soluble extracellular domain of LRP4 has been shown to negatively regulate Wnt signaling. nih.gov
Developmental Roles in Model Organisms (e.g., Skeletal Development, Neurodevelopment)
Members of the LDL receptor superfamily play indispensable roles in the development of various tissues and organ systems in model organisms. nih.gov Gene knockout studies in mice have revealed the critical nature of these proteins, with the deletion of the LRP1 gene leading to embryonic lethality. physiology.org
Skeletal Development: The LDL receptor family is intimately involved in regulating skeletal development and homeostasis. nih.govnih.gov For instance, mice lacking the LDL receptor (Ldlr-/-) exhibit increased bone mass and reduced bone resorption due to impaired osteoclast differentiation and function. nih.gov LRP4 is another family member with a clear role in skeletal patterning. Loss-of-function mutations in LRP4 in mice lead to skeletal malformations, including syndactyly, that mirror the human Cenani-Lenz syndrome. nih.gov Conversely, certain point mutations in the extracellular domain of LRP4 are associated with bone overgrowth. nih.gov
Neurodevelopment: The development of the nervous system is a complex process that is also influenced by LDL receptor family members. frontiersin.org These receptors are implicated in processes such as neural progenitor proliferation and differentiation. mdpi.com In C. elegans, the secretory protein HEN-1, which contains an LDL receptor motif, is crucial for the integration of sensory signals and the formation of appropriate behavioral responses. researchgate.net While animal models have been instrumental in elucidating these roles, there are inherent differences between animal and human brain development. frontiersin.org Therefore, in vitro models using human-induced pluripotent stem cells (iPSCs) are increasingly being used to complement animal studies and investigate the specific roles of these proteins in human neurodevelopment. mdpi.comfrontiersin.org
Interaction with Viral Pathogens and Toxins (e.g., VSV entry)
The LDL receptor and its family members serve as entry points for a variety of viral pathogens and toxins into host cells. physiology.orgnih.gov This interaction is a critical first step in the infection process for these agents.
A prime example is the Vesicular Stomatitis Virus (VSV), an enveloped RNA virus. nih.gov The VSV glycoprotein (VSV-G) is responsible for the virus's attachment to the host cell and its subsequent entry. amsbio.commdpi.com It has been demonstrated that the LDL receptor (LDLR) is the major cellular receptor for VSV in both human and mouse cells. nih.govnih.gov Other members of the LDLR family can also serve as alternative receptors, which accounts for the broad range of cell types that VSV can infect. nih.gov The interaction between VSV-G and the cysteine-rich domains of the LDL-R has been structurally characterized, revealing specific residues on the viral glycoprotein that are essential for binding and infectivity. nih.gov
In addition to viruses, bacterial toxins also exploit LDL receptor family members for cellular entry. The Pasteurella multocida toxin (PMT), for instance, utilizes LDL Receptor Related Protein 1 (LRP1) as its crucial cellular receptor for binding and uptake. nih.gov The interaction is so critical that the knockout of LRP1 or competition with a specific ligand can prevent intoxication of mammalian cells. nih.gov
| Pathogen/Toxin | Receptor | Model Organism/Cell Line | Key Finding |
| Vesicular Stomatitis Virus (VSV) | LDL Receptor (LDLR) and family members | Human and mouse cells | LDLR is the major entry port for VSV. nih.govnih.gov |
| Pasteurella multocida Toxin (PMT) | LDL Receptor Related Protein 1 (LRP1) | Mammalian cells | LRP1 is a crucial receptor for PMT binding and uptake. nih.gov |
Unconventional and Emerging Functions
Research continues to uncover novel and unconventional functions of the this compound and its relatives, expanding their known biological roles beyond canonical pathways.
One emerging area of interest is the role of these receptors in regulating cellular adaptation to environmental stress. In zebrafish embryos, which can survive prolonged periods of anoxia, the N-myc downstream regulated gene 1a (ndrg1a) plays a crucial role in promoting organismal survival and protecting tissues from hypoxic injury. elifesciences.org Under severe hypoxia, Ndrg1a interacts with and promotes the degradation of the Na+/K+-ATPase (NKA), a major consumer of cellular ATP. elifesciences.org This downregulation of NKA helps to preserve cellular energy stores during oxygen deprivation. elifesciences.org
Furthermore, the extracellular domains of LDL receptor family members are being recognized for their signaling capabilities. As mentioned previously, the soluble ectodomains of LRP1b and LRP4 can function in an anchorage-independent manner, acting as scavengers for extracellular signaling molecules to maintain appropriate signaling thresholds crucial for embryonic development. nih.gov This highlights a novel mechanism by which these proteins can influence cellular function from outside the cell.
Methodological Approaches and Model Systems in Ldlc Protein Research
Recombinant Protein Expression and Purification Strategies
The production of recombinant LDLC protein (ldlCp/COG2) is fundamental for its detailed biochemical and structural characterization. Given that ldlCp is a subunit of the larger COG complex, strategies often involve the expression and purification of either the individual subunit or the entire complex.
One successful approach has been the purification of the native COG complex, which includes ldlCp, from mammalian tissues like bovine brain. rupress.org This multi-step process typically involves tissue homogenization followed by a series of chromatographic techniques, such as hydroxyapatite (B223615) chromatography, to isolate the complex. rupress.org The presence and purity of the ldlCp-containing complex throughout the purification process can be monitored by immunoblotting using specific anti-Cog2 antibodies. rupress.org
For more controlled studies, recombinant expression systems are employed. The human and Caenorhabditis elegans cDNAs for LDLC have been cloned, enabling their expression in various host systems. cosmobio.co.jp While expression and purification of the full octameric COG complex can be challenging, subunits and subcomplexes have been produced recombinantly. For instance, Lobe A of the COG complex, which includes COG2, has been expressed in and purified from bacteria. molbiolcell.org Additionally, commercial vendors offer recombinant human COG2 fragments, often expressed in E. coli with affinity tags like a His-tag for ease of purification. thermofisher.com In vitro wheat germ expression systems have also been utilized to produce full-length COG2 protein, which can be advantageous for preserving correct conformational folding. fishersci.fr
A key strategy in studying ldlCp function involves expressing its cDNA in mutant cell lines that lack the endogenous protein, such as the ldlC Chinese hamster ovary (CHO) cells. This allows for the functional complementation and analysis of the protein's role in a cellular context. cosmobio.co.jp
Table 1: Strategies for LDLC/COG2 Protein Production and Purification
| Strategy | Host/Source System | Purification Methods | Application |
| Native Complex Purification | Bovine Brain | Homogenization, Hydroxyapatite Chromatography | Study of the intact, native COG complex |
| Recombinant Subunit/Fragment Expression | E. coli | Affinity Chromatography (e.g., His-tag) | Production of specific COG2 domains for antibody blocking or structural studies |
| Recombinant Full-Length Protein Expression | In vitro Wheat Germ System | Not specified, likely affinity-based | Production of conformationally folded protein for functional studies |
| Recombinant Subcomplex Expression | Bacteria | NiNTA resin chromatography | In vitro interaction studies with other proteins |
| Functional Complementation | ldlC CHO cells | Not applicable (in-cell expression) | In vivo functional assays and phenotypic rescue |
Biochemical and Biophysical Characterization Techniques
A suite of biochemical and biophysical methods is used to dissect the function and structural attributes of the this compound, often in the context of the COG complex.
Ligand Binding Assays (e.g., using labeled ligands)
Direct ligand binding assays for ldlCp are not extensively documented, as its primary role appears to be structural and organizational within the COG complex. However, the interactions of the COG complex with other cellular components, such as SNARE proteins, are actively investigated. Techniques like co-immunoprecipitation are used to identify binding partners from cell lysates. jst.go.jp
For more quantitative analysis of protein-protein interactions, in vitro binding assays can be employed. For example, a purified recombinant fragment of a protein of interest can be immobilized on a resin (e.g., NiNTA resin) and incubated with cell extracts or other purified proteins to assess direct binding. molbiolcell.org The binding of proteins can then be detected by immunoblotting. Furthermore, general biophysical techniques like Surface Plasmon Resonance (SPR) can provide detailed kinetic data (association and dissociation rates) for protein-protein or protein-lipid interactions, and could theoretically be applied to study ldlCp interactions if a specific binding partner is identified and purified. nih.gov
Receptor Activity Quantification and Functional Assays
The activity of ldlCp is intrinsically linked to the proper functioning of the Golgi apparatus, particularly in the context of protein glycosylation. Therefore, functional assays for ldlCp typically measure the consequences of its absence or mutation on Golgi-dependent processes.
A primary functional assay involves the analysis of glycoconjugate synthesis in ldlC mutant cells, which are deficient in ldlCp. nih.gov These cells exhibit pleiotropic defects in the processing of N- and O-linked oligosaccharides on glycoproteins. nih.gov The functional activity of exogenously expressed ldlCp is quantified by its ability to correct these glycosylation defects. This can be assessed by:
Analyzing the molecular weight of glycoproteins: In ldlC cells, glycoproteins like the LDL receptor are abnormally glycosylated, resulting in a lower molecular weight compared to the mature form in wild-type cells. mdpi.com Rescue with functional ldlCp restores normal glycosylation and the expected molecular weight, which can be visualized by SDS-PAGE and immunoblotting. redheracles.net
Endoglycosidase H (Endo H) sensitivity assays: N-linked glycans in the early Golgi are sensitive to cleavage by Endo H. As they are processed in the medial- and trans-Golgi, they become Endo H-resistant. In ldlC cells, many glycoproteins improperly retain Endo H sensitivity. A functional ldlCp will restore the normal progression to Endo H resistance. nih.gov
Lectin binding assays: Fluorescently labeled lectins that bind to specific sugar residues can be used to probe the cell surface glycan profile by flow cytometry or fluorescence microscopy. pnas.orgfrontiersin.org Defective glycosylation in ldlC cells leads to an altered lectin binding pattern, which is reversed by functional ldlCp.
These assays provide a quantitative measure of ldlCp's role in the glycosylation machinery.
Spectroscopic Techniques (e.g., Fluorescence, NMR) for Structural Insights and Interactions
Spectroscopic methods are powerful tools for gaining structural information and studying the interactions of ldlCp.
Fluorescence Microscopy: Immunofluorescence is a cornerstone technique for studying ldlCp. Using antibodies specific to COG2, researchers have established that ldlCp is a peripheral Golgi protein. cosmobio.co.jp This technique is also used to observe the mislocalization of other Golgi proteins in COG-deficient cells and the restoration of normal localization upon rescue. pnas.org Advanced techniques like super-resolution microscopy can provide more detailed information about the protein's localization within Golgi sub-compartments. molbiolcell.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of proteins in solution. wikipedia.org The solution structure of a significant portion of the yeast homolog of COG2 (Cog2p) has been determined by NMR. nih.govnih.gov This structural analysis revealed a six-helix bundle, providing the first structural evidence that the COG complex is constructed from helical bundles, which may serve as platforms for interactions with other trafficking proteins like SNAREs. nih.gov
Fluorescence Spectroscopy: While specific studies on ldlCp using fluorescence spectroscopy are not prominent, this technique offers vast potential. For instance, Fluorescence Resonance Energy Transfer (FRET) could be used to study the proximity and interactions between ldlCp and other COG subunits or binding partners within living cells. Changes in the intrinsic tryptophan fluorescence of ldlCp upon binding to another protein could also be used to characterize the interaction.
Table 2: Spectroscopic Techniques in this compound Research
| Technique | Application | Key Findings/Potential |
| Immunofluorescence Microscopy | Subcellular localization of ldlCp and other Golgi proteins. | Confirmed peripheral Golgi localization of ldlCp. cosmobio.co.jp |
| Nuclear Magnetic Resonance (NMR) | High-resolution 3D structure determination. | Revealed a six-helix bundle structure for yeast Cog2p, suggesting a common structural motif in tethering complexes. nih.gov |
| Fluorescence Spectroscopy (e.g., FRET) | Studying protein-protein interactions and dynamics in real-time. | Potential to map interactions within the COG complex in living cells. |
Cellular Assay Systems for Functional Analysis
The function of the this compound is ultimately defined by its role within the cell. Therefore, cellular assay systems, particularly those using genetically modified cell lines, are indispensable for its study.
Established Cell Lines (e.g., CHO-ldlA7, HepG2) for this compound Uptake, Degradation, and Expression Studies
CHO-ldlC and other COG-mutant cells: The most critical cell lines for studying ldlCp function are the Chinese hamster ovary (CHO) mutant cells, specifically the ldlC line, which is null for the COG2 protein. rupress.orgnih.gov These cells are the primary model for investigating the consequences of ldlCp deficiency. The observed phenotypes, including defects in the glycosylation of a wide range of proteins and lipids, directly inform on the function of ldlCp. nih.gov Functional studies often involve transfecting these cells with wild-type or mutated LDLC cDNA to assess the protein's ability to rescue these defects. cosmobio.co.jp
CHO-ldlA7 cells: This cell line is deficient in the LDL receptor (LDLR), not ldlCp. mdpi.comsemanticscholar.org However, it serves as an excellent tool for indirectly studying the effects of Golgi processing on LDLR function. Researchers transfect CHO-ldlA7 cells with plasmids encoding LDLR variants. redheracles.netsemanticscholar.org Since the proper glycosylation of the LDLR in the Golgi (a process dependent on a functional COG complex, including ldlCp) is essential for its stability and transport to the cell surface, this system can be used to study factors affecting LDLR processing. mdpi.com For example, one could co-transfect these cells with an LDLR construct and a specific shRNA against COG2 to study the direct impact of ldlCp depletion on the trafficking and function of a newly synthesized receptor.
Immunofluorescence and Confocal Microscopy for Subcellular Localization and Trafficking
Immunofluorescence is a cornerstone technique for visualizing the location of the this compound within the cell. thermofisher.com This method uses antibodies that specifically bind to the this compound, and these primary antibodies are then detected by secondary antibodies conjugated to fluorescent dyes. When viewed under a microscope, the fluorescent signal reveals the protein's distribution. thermofisher.com
Confocal laser scanning microscopy is particularly valuable as it provides high-resolution images and eliminates out-of-focus light, allowing for precise three-dimensional localization. nih.govuh.edu Research has employed immunofluorescence with anti-ldlCp antibodies in mammalian cells to establish that the this compound is a peripheral Golgi protein. researchgate.netnih.gov This association is sensitive to the drug Brefeldin A, which disrupts the Golgi apparatus, causing the ldlCp to disperse into the cytoplasm, confirming its reversible association with the Golgi complex. researchgate.netnih.govpnas.org
In mutant cell lines that lack other essential components of the COG complex (like ldlB cells, which lack the Cog1 subunit), immunofluorescence studies have shown that while the this compound is expressed, it fails to localize to the Golgi apparatus. researchgate.netresearchgate.net This demonstrates that its correct trafficking and association with the Golgi are dependent on the integrity of the entire COG complex. Confocal microscopy is also instrumental in co-localization studies to determine if LDLC resides in the same compartments as other Golgi-resident proteins or trafficking vesicles. nih.govfrontiersin.org
| Technique | Application in this compound Research | Key Findings | Source(s) |
| Immunofluorescence | Visualization of this compound (ldlCp) within cultured mammalian cells. | This compound is a peripheral protein associated with the Golgi apparatus. | researchgate.netnih.gov |
| Confocal Microscopy | High-resolution imaging of this compound distribution and co-localization with other Golgi markers. | Confirmed Golgi localization; its association is sensitive to Brefeldin A. In ldlB mutant cells, this compound is mislocalized. | researchgate.netresearchgate.netfrontiersin.org |
Flow Cytometry for Cell Surface Expression and Internalization Quantification
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. assaygenie.comopentrons.com In the context of this compound research, it is not typically used to detect the this compound directly, as ldlCp is an intracellular protein associated with the Golgi. researchgate.netpressbooks.pub Instead, flow cytometry is a critical tool for quantifying the downstream effects of LDLC dysfunction on cell surface proteins that are processed through the Golgi.
The original ldlC mutant cells were identified due to their deficiency in low-density lipoprotein (LDL) receptor activity. nih.gov Flow cytometry can be used to quantify the number of LDL receptors (LDLR) on the cell surface. researchgate.net By labeling the LDLR with a specific fluorescent antibody, the fluorescence intensity of individual cells can be measured, providing a quantitative assessment of LDLR surface expression. pressbooks.pubbdbiosciences.com
Furthermore, flow cytometry is employed to measure the internalization of cell surface components like the LDL receptor. nih.gov In these assays, cells are exposed to fluorescently labeled LDL particles (e.g., DyLight™ 488-conjugated LDL). abcam.com The rate and amount of LDL uptake can be quantified by measuring the increase in the cells' fluorescence over time. abcam.comthermofisher.com In cells with defective this compound, the abnormal glycosylation of the LDL receptor leads to its instability and reduced surface expression, which results in diminished LDL uptake, a phenotype that can be precisely measured using flow cytometry. nih.govpnas.org
| Technique | Application | Measurement | Relevance to LDLC Research | Source(s) |
| Flow Cytometry | Cell Surface Staining | Quantifies the amount of a specific protein (e.g., LDL Receptor) on the cell surface using fluorescent antibodies. | Measures the reduced cell surface expression of LDL receptors that results from this compound dysfunction. | researchgate.netbdbiosciences.com |
| Flow Cytometry | Internalization Assay | Quantifies the uptake of fluorescently labeled ligands (e.g., fluorescent LDL) by cells. | Measures the functional consequence (impaired LDL uptake) of reduced LDL receptor expression in cells lacking functional this compound. | nih.govabcam.com |
Western Blotting and ELISA for Protein Expression and Post-Translational Modifications
Western blotting, or immunoblotting, is a widely used analytical technique to detect specific proteins in a sample. nih.gov In this compound research, it is essential for confirming the presence and quantity of the ldlCp itself. researchgate.netnih.gov Cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the this compound. nih.govresearchgate.net This method was used to show that ldlC mutant cells have virtually no detectable this compound, while wild-type and ldlB mutant cells express it at normal levels. researchgate.netnih.gov Western blotting can also reveal changes in the apparent molecular weight of proteins, which can indicate post-translational modifications like glycosylation. abcam.com For example, the technique is used to analyze the glycosylation status of the LDL receptor in ldlC mutant cells, where it is abnormally processed due to Golgi dysfunction. nih.govabcam.com
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying substances such as proteins. cusabio.comabbexa.com While less commonly used for intracellular proteins like ldlCp, ELISA kits are commercially available for quantifying related proteins that are central to the pathways affected by LDLC function, such as the LDL receptor (LDLR) and apolipoproteins in cell lysates, culture supernatants, or plasma samples. mybiosource.comabcam.comrndsystems.com These assays are typically sandwich or competitive ELISAs and are crucial for quantitative analysis in studies investigating the broader metabolic consequences of Golgi defects. cusabio.commybiosource.com
| Technique | Target Protein | Sample Type | Information Gained | Source(s) |
| Western Blotting | This compound (ldlCp) | Cell Lysates | Presence and abundance of the protein; confirms absence in ldlC mutant cells. | researchgate.netnih.govabcam.com |
| Western Blotting | LDL Receptor | Cell Lysates | Changes in molecular weight, indicating abnormal glycosylation and processing. | nih.govabcam.com |
| ELISA | LDL Receptor (LDLR) | Cell Lysates, Serum, Plasma, Cell Culture Supernatants | Quantitative measurement of total or secreted LDLR protein levels. | abbexa.comabcam.comrndsystems.com |
| ELISA | Low-Density Lipoprotein Cholesterol (LDL-C) | Serum, Plasma, Tissue Homogenates | Quantification of LDL-C levels, a key metabolic output affected by LDLR function. | cusabio.commybiosource.com |
Quantitative Polymerase Chain Reaction (qPCR) for mRNA Expression Analysis
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is used to measure the quantity of a specific mRNA transcript. This technique provides a direct measure of gene expression. nih.gov In LDLC research, qPCR can be used to quantify the amount of LDLC mRNA in cells. This is critical for determining whether a defect is due to a lack of gene transcription versus a problem with protein translation or stability.
Initial studies used a related technique, Northern blotting, to establish that ldlC mutant cells had virtually no detectable endogenous LDLC mRNA, strongly suggesting that the primary defect in these cells is at the level of the gene or its transcription. researchgate.netnih.gov Modern studies would employ qPCR for a more sensitive and quantitative analysis. nih.govacs.org The method involves converting mRNA to complementary DNA (cDNA) and then amplifying the LDLC-specific cDNA. The amplification is monitored in real-time using a fluorescent reporter. By comparing the amplification curve to that of known standards or a reference gene (like β-actin), the initial amount of LDLC mRNA can be precisely calculated. ahajournals.orgahajournals.org This approach is also used to study how the expression of the LDLC gene might be regulated under different cellular conditions or to confirm successful knockdown of the gene in RNA interference experiments. researchgate.netresearchgate.net
Genetic Manipulation Techniques in Experimental Models
Altering the genetic makeup of cells and organisms is fundamental to understanding a protein's function. Techniques that remove, reduce, or increase the expression of the this compound are central to confirming its role in Golgi function and cellular metabolism.
Overexpression Systems for Functional Characterization
In contrast to knockout studies, overexpression systems are used to produce a protein at higher-than-normal levels. thermofisher.com This is a critical technique for functional characterization, particularly for "rescue" experiments. nexusacademicpublishers.com In the context of LDLC research, the most important use of overexpression is to prove that the absence of the this compound is indeed the cause of the defects observed in ldlC mutant cells.
Researchers cloned the human LDLC cDNA into an expression vector, which is a circular piece of DNA designed to drive the expression of a target gene in host cells. pnas.orgnih.gov When this vector was introduced into the ldlC mutant cells, it restored the production of the this compound. nih.gov This overexpression of the wild-type this compound corrected the abnormal glycosylation and restored LDL receptor function to normal levels. nih.govpnas.org This type of rescue experiment provides definitive proof of the protein's function. Overexpression systems, including retroviral vectors that integrate the gene into the host cell's genome for stable expression, are also used to study how excess protein might affect cellular processes or to produce sufficient quantities of the protein for biochemical analysis. nih.govresearchgate.net
Mutagenesis and Functional Complementation Assays
Mutagenesis studies have been instrumental in dissecting the structure-function relationships of ApoB and its associated enzymatic machinery. nih.gov Site-directed mutagenesis, for instance, has been employed to identify critical regions within the ApoB mRNA editing enzyme, APOBEC1, which is responsible for generating the ApoB-48 isoform in the intestine. wikipedia.orgnih.gov
Key Findings from Mutagenesis Studies of APOBEC1:
Essential Amino Acid Clusters: Basic amino acid clusters at the N-terminal region (R15R16R17 and R33K34) are crucial for the in vitro editing of ApoB mRNA. nih.gov Mutations in these regions can almost entirely abolish editing activity. nih.gov
Leucine-Rich Motif: The C-terminal region contains a leucine-rich motif, and deletion analysis has shown that residues 181 to 210 are important for editing function. nih.gov Single amino acid substitutions have pinpointed L182, I185, and L189 as key residues. nih.gov
Dimerization: The C-terminal region of APOBEC1 is also implicated in its dimerization, a process suggested to be necessary for creating an active enzyme structure. nih.gov
Functional complementation assays have also been pivotal. For example, researchers have purified a 65-kDa protein, named apobec-1 complementation factor (ACF), which is required for APOBEC1 to edit ApoB mRNA. psu.edu These assays demonstrated that ACF and APOBEC1 constitute the minimal protein requirements for in vitro ApoB mRNA editing. psu.edu
Proteomics and Protein-Protein Interaction Analysis (e.g., Co-immunoprecipitation, Mass Spectrometry)
Proteomic approaches, particularly those combining co-immunoprecipitation (Co-IP) with mass spectrometry (MS), have been invaluable for identifying proteins that interact with ApoB and for characterizing the protein composition of lipoprotein particles. nih.govcreative-proteomics.com
Co-IP-MS has been used to:
Identify Interacting Proteins: Unbiased screening of the secretome of liver cells (HepG2) identified several proteins that interact with PCSK9, a key regulator of LDL receptor levels. nih.gov These include glypican-3, phospholipid transfer protein, and others. nih.gov
Analyze Lipoprotein Composition: Proteomic analysis of chylomicron remnants, isolated via immunoprecipitation of ApoB-48, revealed the presence of various apolipoproteins and complement proteins. ahajournals.org
However, the large size and hydrophobicity of ApoB-100 present significant challenges for traditional gel-based proteomic techniques. nih.gov Specialized solubilizing agents are often required to prevent protein precipitation during analysis. nih.gov
| Bait Protein | Interacting Proteins Identified by Co-IP/MS | Cell/Sample Type | Key Finding |
|---|---|---|---|
| PCSK9 | Glypican-3, Phospholipid transfer protein, Matrilin-3, Tissue factor pathway inhibitor, Fibrinogen-like 1, Plasminogen activator inhibitor-1 | HepG2 cell secretome | Identified novel interactors of PCSK9, a key regulator of LDL receptor and ApoB levels. nih.gov |
| ApoB-48 | Complements (C3, C4), Apolipoproteins (ApoA2, ApoD, ApoH), Paraoxonase 1 | Human postprandial serum (chylomicron remnants) | Characterized the protein composition of atherogenic chylomicron remnants. ahajournals.org |
| ApoB | Microsomal triglyceride transfer protein (MTP), GRP78 | McA-RH7777 cells | Investigated proteins involved in the post-translational stability and secretion of ApoB. nih.gov |
Structural Biology Methodologies (e.g., X-ray Crystallography, Cryo-Electron Microscopy, Nuclear Magnetic Resonance Spectroscopy)
Elucidating the three-dimensional structure of the massive and flexible ApoB protein, both alone and within the LDL particle, has been a significant challenge. Various structural biology techniques have provided crucial insights.
X-ray Crystallography: While crystallizing a native lipoprotein has been difficult, researchers have successfully crystallized human LDL subfractions. d-nb.inforesearchgate.net These crystals diffracted X-rays, indicating that it may be possible to solve the three-dimensional structure of ApoB using this method. d-nb.info The preliminary data from these crystals are consistent with the known size of LDL particles. d-nb.info
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has been a powerful tool for visualizing LDL particles in their near-native, hydrated state. nih.gov These studies have revealed that LDL particles may have a discoidal or semi-discoidal shape, contrary to earlier spherical models. nih.govnih.gov Cryo-EM has also been used to map the distribution of ApoB on the LDL surface, suggesting it forms ring-like structures around the particle. nih.govnih.gov More recent high-resolution cryo-EM studies have provided a more detailed view of the ApoB-100 structure, revealing a large N-terminal domain and a long, continuous amphipathic β-sheet that wraps around the LDL particle. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been used as an indirect method to determine the number of LDL particles (LDL-P) in serum by analyzing the signal from the terminal methyl groups on lipoprotein-associated lipids. oup.comoup.comnih.gov This technique allows for the estimation of different LDL subfractions based on particle size. oup.com While not providing a direct high-resolution structure of ApoB itself, NMR-derived particle numbers are strongly associated with cardiovascular disease risk. tandfonline.comresearchgate.net
| Methodology | Key Findings for ApoB/LDL Structure | Resolution/Information |
|---|---|---|
| X-ray Crystallography | Successful crystallization of LDL subfractions; preliminary diffraction data obtained. d-nb.inforesearchgate.net | Low resolution (29 Å) in initial studies. d-nb.info |
| Cryo-Electron Microscopy (Cryo-EM) | Revealed a discoidal shape for LDL and a belt-like structure for ApoB-100 wrapping around the particle. nih.govnih.gov Identified protrusions on the LDL surface attributed to ApoB-100. pasteur.fr | Subnanometer to 16 Å resolution. nih.govplos.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Estimates the number and size of LDL particles in serum. oup.comnih.gov | Provides particle concentration and subclass distribution, not high-resolution structure. tandfonline.com |
Computational and Bioinformatics Approaches for Sequence, Structure, and Pathway Analysis
Computational and bioinformatics tools are indispensable for analyzing the vast amount of data generated from sequencing and structural studies of the enormous ApoB gene and protein.
Sequence Analysis: The complete sequencing of the ApoB-100 cDNA revealed a messenger RNA of 14,112 nucleotides, encoding a protein of 4560 amino acids. embopress.orgdrugbank.com Computer analysis of the predicted secondary structure identified potential amphipathic alpha-helical and beta-sheet structures that likely form the lipid-binding domains. embopress.orgdrugbank.com
Structural Modeling: Due to the difficulty in obtaining a high-resolution experimental structure, computational modeling has been used to predict the three-dimensional structure of ApoB-100. mdpi.com These models are often based on homology to related proteins like lipovitellin and are refined using experimental data from techniques like cross-linking. mdpi.com
Pathway Analysis: Bioinformatics tools are used to place ApoB within the broader context of metabolic pathways, such as "Plasma lipoprotein assembly, remodeling, and clearance." genecards.org This helps to understand how genetic variations in ApoB can lead to diseases like hypercholesterolemia. genecards.org Furthermore, computational tools are used to predict the functional impact of single nucleotide polymorphisms (SNPs) in the APOB gene, identifying those that may lead to disease. researcherslinks.commdpi.com
Future Directions and Unresolved Questions in Ldlc Protein Research
Identification of Novel Interacting Partners and Regulatory Networks
The regulation of LDLR is a complex process involving a network of proteins that control its synthesis, trafficking, and degradation. While key players like PCSK9 and IDOL are well-established, the search for new interacting partners continues.
Recent research has identified sorting nexin 17 (SNX17) as a novel adaptor protein that binds to the intracellular domain of LDLR and other family members, enhancing their endocytosis rate. nih.gov Another study, using a two-hybrid assay, identified a novel 85-amino acid protein that interacts with the LDLR's cytoplasmic tail, potentially playing a role in its internalization or sorting. nih.gov
Furthermore, the E3 ubiquitin ligase GOLIATH has been identified as a regulator of LDLR, ubiquitinating the receptor and causing its redistribution away from the cell surface, which in turn increases plasma LDL-cholesterol levels. biorxiv.org The discovery of such interactors highlights that our understanding of the LDLR regulatory network is incomplete. Future work will likely uncover more proteins that fine-tune LDLR activity, offering new targets for modulating cholesterol levels.
The regulatory network also extends to the level of microRNAs (miRNAs), which can post-transcriptionally regulate LDLR expression. For instance, miR-224 and miR-520d have been shown to target gene networks that impact hepatic LDLR expression by repressing molecules like PCSK9 and IDOL. frontiersin.org Similarly, miR-185 has been found to modulate LDLR expression by directly targeting its 3'-UTR and also by targeting other regulators like SREBP-2 and KSRP. researchgate.net
Elucidation of Atomic-Level Ligand-Receptor Interaction Mechanisms
A precise understanding of how LDLR binds to its ligands, primarily apolipoprotein B (ApoB) in LDL particles, at an atomic level is crucial for designing targeted therapies. Recent groundbreaking studies have provided high-resolution crystal structures of the LDLR's ligand-binding domain in complex with ApoB. ahajournals.org These structures have revealed the specific interactions that govern this binding and offer a framework for understanding how mutations associated with Familial Hypercholesterolemia (FH) disrupt this process. ahajournals.org
The binding mechanism is pH-sensitive; the receptor binds LDL at the neutral pH of the cell surface and releases it in the acidic environment of the endosome. nih.gov The current model suggests that at acidic pH, the LDLR folds back on itself, a conformational change that obscures the ligand-binding sites and facilitates LDL release. nih.gov However, the exact dynamics of this process and the full extent of the interactions between the multi-domain LDLR and the large LDL particle are still being investigated. Future research using advanced structural biology techniques will be essential to fully map these interactions and the conformational changes the receptor undergoes. ahajournals.orgnih.gov
Understanding LDLR Protein's Role in Less Characterized Biological Pathways
While the LDLR's role in cholesterol metabolism is well-documented, emerging evidence suggests its involvement in other biological processes. For instance, the LXR-IDOL-LDLR pathway, which regulates LDLR degradation, has been shown to be a primary physiological regulator of LDLR protein in the brain. escholarship.org This pathway controls the clearance of apolipoprotein E (ApoE) and has been implicated in the pathogenesis of Alzheimer's disease. escholarship.org Idol deficiency in mouse models of amyloidosis led to increased brain LDLR, decreased ApoE, and reduced amyloid plaque burden. escholarship.org
Additionally, LDLR family members are involved in a variety of functions beyond lipoprotein metabolism, including roles in the complement system and as receptors for viruses. ahajournals.org The dysregulation of the LDLR pathway has been linked to organ injury in conditions like non-alcoholic fatty liver disease and kidney fibrosis, often mediated by inflammation and the mTOR pathway. nih.gov Further exploration of these less-characterized roles could reveal new functions for LDLR and its potential as a therapeutic target in a wider range of diseases.
Development of Novel Mechanistic Probes and Research Tools for LDLR Protein Studies
Advancements in research tools are critical for dissecting the complex regulation and function of the LDLR. Recently, a dual-reporter LDLR system incorporating both Enhanced Green Fluorescent Protein (EGFP) and Gaussia luciferase (Gluc) has been developed. frontiersin.org This tool allows for both real-time visualization and quantitative assessment of LDLR expression, providing a more comprehensive view than older reporter systems. frontiersin.org
Other innovative tools include the creation of LDLR-deficient human cell lines using CRISPR/Cas9 technology. mdpi.comnih.gov These cell lines, combined with expression vectors for LDLR variants, provide a powerful system for the functional analysis of mutations and for studying the dynamics of LDL internalization at the single-cell level. mdpi.comnih.gov Furthermore, the development of in silico analysis software is proving to be a valuable tool for predicting the potential pathogenicity of novel LDLR variants identified in patients. researchgate.net These advanced tools will undoubtedly accelerate the pace of discovery in LDLR research.
Exploration of Novel Strategies for Modulating LDLR Protein Activity (Mechanism of Action Focus)
The central role of LDLR in cholesterol clearance makes it a prime target for therapeutic intervention. Research is actively exploring novel strategies to enhance its activity, focusing on increasing its expression and preventing its degradation.
Beyond statins, which increase LDLR transcription by inhibiting cholesterol synthesis, new approaches are emerging. mdpi.comahajournals.org One promising strategy involves the use of small RNAs. Duplex RNAs that are complementary to the LDLR promoter have been shown to activate its expression and increase the amount of LDLR on the surface of liver cells. nih.gov
Another innovative approach uses CRISPR-based gene editing to truncate a section of the LDLR's 3' untranslated region (UTR). emendobio.com This region contains sites that negatively regulate LDLR expression, and its removal leads to a significant upregulation of LDLR mRNA and protein levels, resulting in increased LDL uptake. emendobio.com This strategy has shown to be more effective than PCSK9 knockout in cellular models. emendobio.com Gene therapies using adeno-associated virus (AAV) vectors to express gain-of-function variants of LDLR are also being developed to improve vector potency. ahajournals.org
A major focus of current research is to prevent the degradation of the LDLR, thereby increasing its abundance on the cell surface. The two main degradation pathways are mediated by PCSK9 and the E3 ubiquitin ligase IDOL. ahajournals.orgmdpi.com
PCSK9-mediated degradation: PCSK9 binds to the LDLR on the cell surface and targets the complex for lysosomal degradation, preventing the receptor from recycling. ahajournals.orgnih.govnih.gov Therapeutic strategies to block this interaction include:
Monoclonal antibodies (e.g., Evolocumab, Alirocumab): These antibodies bind to circulating PCSK9, preventing it from interacting with the LDLR. clevelandclinic.orgdrugs.com
Small interfering RNA (siRNA) (e.g., Inclisiran): This molecule works by interfering with the translation of PCSK9 messenger RNA, thereby inhibiting the synthesis of the PCSK9 protein itself. drugs.comuscjournal.com
IDOL-mediated degradation: IDOL (Inducible Degrader Of The LDLR) is an E3 ubiquitin ligase that ubiquitinates the cytoplasmic tail of the LDLR, marking it for degradation. ahajournals.orgnih.govrsc.org IDOL itself is a homodimer, and this dimerization is thought to be required for its activity. rsc.org Research has focused on disrupting this process:
Inhibition of IDOL homodimerization: A cyclic peptide, cyclo-CFFLYT, has been identified that disrupts the protein-protein interaction required for IDOL dimerization, thereby inhibiting its activity and increasing LDLR levels. rsc.org
Enhancement of LDLC Protein Recycling to the Plasma Membrane
The concentration of Low-Density Lipoprotein Receptor (LDLR) proteins on the plasma membrane is a critical determinant of a cell's ability to clear low-density lipoprotein cholesterol (LDL-C) from circulation. After the LDLR binds to an LDL particle and is internalized into the cell within an endosome, its fate is pivotal. In the acidic environment of the endosome, the LDL particle dissociates from the receptor. ahajournals.orgfrontiersin.orgresearchgate.net Subsequently, the LDLR can either be targeted for degradation within lysosomes or, more favorably, be recycled back to the plasma membrane to perform another round of LDL uptake. frontiersin.orgnih.gov An individual LDLR molecule can complete this recycling journey, which takes approximately 10 to 15 minutes, around 100 times during its lifespan of about 24 hours. ahajournals.org Enhancing the efficiency of this recycling pathway is a significant area of research, as it presents a powerful mechanism for increasing the surface population of LDLR and thereby improving LDL-C clearance.
Research has illuminated a complex network of proteins that govern the sorting and trafficking of the LDLR from the endosome. Strategies to enhance recycling primarily focus on two main areas: inhibiting the pathways that lead to LDLR degradation and promoting the machinery responsible for its return to the cell surface.
A primary target for preventing LDLR degradation is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). sciencedaily.com PCSK9 is a secreted protein that binds directly to the LDLR on the cell surface. semanticscholar.org When the PCSK9-LDLR complex is internalized, the acidic endosomal environment strengthens their bond, which prevents the dissociation of LDL and redirects the entire complex toward the lysosome for degradation. researchgate.net This action effectively removes the LDLR from the recycling pool, reducing the number of receptors on the cell surface. heartuk.org.uk Therapeutic strategies, such as monoclonal antibodies (e.g., alirocumab, evolocumab) and small interfering RNA (siRNA) therapies (e.g., inclisiran), have been developed to inhibit PCSK9. semanticscholar.orgheartuk.org.uk These inhibitors block PCSK9 from binding to the LDLR, thus preventing its degradation and allowing more receptors to be recycled back to the hepatocyte surface. semanticscholar.orgheartuk.org.uk
Beyond inhibiting degradation, another avenue of research involves understanding and augmenting the molecular machinery that actively promotes LDLR recycling. Several protein complexes are crucial for this process. The COMMD/CCDC22/CCDC93 (CCC) complex, in conjunction with the WASH complex, is essential for retrieving the LDLR from the degradation pathway and directing it toward recycling tubules. nih.gov The recruitment of these complexes to the endosome is partially dependent on another protein assembly known as the retromer. nih.gov Loss of any component of the CCC complex has been shown to impair LDLR recycling and reduce its surface expression. nih.gov
Sorting Nexin 17 (SNX17) is another key protein that facilitates LDLR recycling. frontiersin.orgnih.gov SNX17 binds directly to a specific motif (the NPxY domain) in the cytoplasmic tail of the LDLR and is believed to play a critical role in sorting the receptor into the recycling pathway. nih.govnih.gov Overexpression of SNX17 has been shown to increase the rate of LDL internalization, suggesting an enhanced recycling and surface presence of the LDLR. nih.gov
Future research directions aim to further elucidate the intricate regulation of these recycling pathways. A deeper understanding of how the CCC and WASH complexes are recruited and activated could unveil new targets for small molecules that could enhance their function. Similarly, exploring the regulation of SNX17 expression and its interaction with the LDLR could provide additional strategies to promote the efficient return of LDLR to the plasma membrane, ultimately leading to more effective LDL-C clearance from the bloodstream.
Table of Key Proteins in LDLR Trafficking
| Protein/Complex | Function in LDLR Trafficking | Effect on LDLR Recycling |
| PCSK9 | Binds to LDLR and targets it for lysosomal degradation. researchgate.netsciencedaily.com | Negative (Inhibits Recycling) |
| IDOL | Promotes the degradation of the LDLR. nih.gov | Negative (Inhibits Recycling) |
| CCC Complex | Essential for retrieving LDLR from endosomes and directing it to the recycling pathway. nih.govresearchgate.net | Positive (Promotes Recycling) |
| WASH Complex | Works with the CCC complex to facilitate LDLR recycling. nih.gov | Positive (Promotes Recycling) |
| SNX17 | Binds to the LDLR cytoplasmic tail to sort it for recycling. frontiersin.orgnih.gov | Positive (Promotes Recycling) |
| ARH | Binds to the LDLR cytoplasmic tail to initiate endocytosis. ahajournals.org | Indirect (Initiates Internalization) |
| Retromer | Partially involved in recruiting the CCC and WASH complexes to the endosome. nih.gov | Positive (Promotes Recycling) |
Q & A
What methodologies are most reliable for estimating LDLC in clinical research, and how do their limitations impact data interpretation?
Basic Research Question
The Friedewald formula (LDLC = TC − HDLC − TG/5) is widely used to estimate LDLC without ultracentrifugation . However, it systematically underestimates LDLC in hypertriglyceridemia (TG > 200 mg/dL) and shows poor concordance with direct measurement in certain populations (e.g., 57% accuracy vs. 79% for regression equations) . Advanced alternatives include the Martin-Hopkins and Sampson equations, which improve accuracy in dyslipidemia but still misclassify risk categories when compared to apoB thresholds . Methodological validation should prioritize population-specific calibration and direct assays (e.g., CRMLN-certified reagents) in high-TG cohorts .
How does LDLC interact with other biomarkers in disease contexts like diabetes or acute coronary syndrome (ACS)?
Basic Research Question
In type 2 diabetes, LDLC correlates with carotid intima-media thickness (CIMT) and sclerostin/endocan levels, independent of traditional risk factors (OR = 4.4–5.9 for ACS) . However, LDLC’s predictive power diminishes in inflammatory states, where markers like HB-EGF and PDE4D show stronger associations with plaque instability . Standard lipid panels should be supplemented with inflammatory biomarkers (e.g., hs-CRP) in metabolic syndrome cohorts .
What genetic determinants influence LDLC variability and statin response?
Advanced Research Question
Approximately 50% of LDLC variability is heritable, with key genes including PCSK9 (loss-of-function reduces LDLC by 28–60%), APOE (ε4 allele increases LDLC), and CYP7A1 (promoter polymorphisms elevate LDLC via cholesterol catabolism) . Statin efficacy is modulated by SLCO1B1 (transport) and KIF6 (pleiotropic effects), with SNP rs34724 (ACACB) showing domain-specific counter effects (risk vs. protective alleles) . Genome-wide linkage analyses and sib-pair studies are critical for identifying novel variants .
Do inflammatory biomarkers like CRP provide better cardiovascular risk stratification than LDLC in statin-treated patients?
Advanced Research Question
In contemporary cohorts, hs-CRP and IL-6 predict major adverse cardiovascular events (MACE) with adjusted HRs of 1.79 and 2.11 (top quartiles), comparable to LDLC (HR = 2.38). However, LDLC remains the strongest driver of mortality in patients with on-treatment levels >50 mg/dL, while CRP/IL-6 better capture residual inflammatory risk . Combined LDLC-CRP profiling identifies the highest-risk subgroups (HR = 6.4 for top quartiles) .
Why do LDLC calculation formulas yield discordant risk classifications, and how should researchers address this?
Advanced Research Question
The Friedewald formula misclassifies 50% of patients into higher risk categories compared to apoB thresholds, particularly in hypertriglyceridemia . Passing-Bablok regression reveals systematic biases, with LDL-F underestimating LDLC by 12–15% in TG > 2 mmol/L cohorts . Researchers should validate formulas against ultracentrifugation or direct assays in population-specific datasets and prioritize apoB for risk stratification in guidelines .
What is the evidence for LDLC thresholds in clinical trials, and how do they impact mortality outcomes?
Advanced Research Question
In FOURIER, LDLC < 50 mg/dL reduced MACE by 24% (HR = 0.76), while levels >50 mg/dL showed marginal benefit (HR = 0.94–0.97) . CANTOS demonstrated that LDLC-independent pathways (e.g., IL-6 inhibition) further reduce mortality, suggesting dual targeting of cholesterol and inflammation optimizes outcomes .
What emerging mechanisms regulate LDLC beyond the LDLR pathway?
Advanced Research Question
Hepatic ASGR1 degrades LDLR independently of PCSK9, with ASGR1 loss reducing LDLC by 20–30% . RNAi targeting PCSK9 acutely lowers LDLC by 50–60% in primates, synergizing with statins . These pathways highlight therapeutic potential beyond traditional LDLR modulation, necessitating in vivo models (e.g., cynomolgus monkeys) for preclinical validation .
How do circulating PCSK9 levels correlate with LDLC, and what are the implications for therapy?
Advanced Research Question
Serum PCSK9 directly correlates with LDLC (r = 0.45, p = 0.001) and regulates LDLR turnover via extracellular degradation . Evolocumab, a PCSK9 inhibitor, reduces LDLC by 59% but lacks anti-inflammatory effects, underscoring the need for combinatorial approaches . ELISA assays using monoclonal antibodies are critical for quantifying PCSK9 in interventional studies .
Should expanded lipid profiles replace LDLC as the primary biomarker in atherosclerosis research?
Advanced Research Question
Non-HDLC and remnant cholesterol (RemnantC) outperform LDLC in predicting residual risk, particularly in non-fasting samples . ApoB and LDL particle number (LDLP) provide superior granularity in statin-treated patients, with apoB thresholds reclassifying 30% of LDLC-defined high-risk cases . Priority should be given to harmonizing assays for apoB/LDLP in clinical protocols .
How do pharmacodynamic models explain corticosteroid-induced dyslipidemia?
Advanced Research Question
Corticosteroids increase LDLC by inhibiting LDLR mRNA (half-life = 4.35 hr) and upregulating scavenger receptors, leading to disproportionate TC/LDLC rises (LDLC/TC ratio ↑ 1.5×) . Mechanistic models integrating LDLR transcription and HDL metabolism are essential for predicting drug-induced lipid dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
